KETOTIFEN FUMARATE
Description
Significance of Mast Cell Stabilizers and Histamine (B1213489) H1 Antagonists in Biomedical Research
In the field of biomedical research, mast cell stabilizers and histamine H1 antagonists are critical classes of compounds for investigating and modulating allergic and inflammatory pathways. numberanalytics.com Mast cells are key players in the immune system, particularly in immediate hypersensitivity reactions. nih.gov Upon activation by an allergen, these cells undergo degranulation, a process that releases a host of potent inflammatory mediators, including histamine, tryptase, leukotrienes, and cytokines. patsnap.comnih.gov These mediators are responsible for initiating the cascade of events that lead to the classic symptoms of an allergic reaction. nih.gov
Mast cell stabilizers are therapeutic agents that prevent this degranulation process, thereby inhibiting the release of histamine and other inflammatory chemicals. wisdomlib.orgwikipedia.org By blocking the influx of calcium ions into the mast cell, which is a critical step for the fusion of histamine-containing vesicles with the cell membrane, these stabilizers effectively halt the allergic response at its source. wikipedia.orgfrontiersin.org Their use in research is invaluable for studying the downstream effects of mast cell activation and for developing preventative strategies for allergic conditions. numberanalytics.comnih.gov
Histamine H1 antagonists, commonly known as antihistamines, work through a different but complementary mechanism. wikipedia.org Once histamine is released from mast cells, it exerts its effects by binding to specific receptors on various cells. youtube.com The H1 receptor subtype is primarily involved in allergic reactions, and its activation leads to responses like vasodilation, increased vascular permeability, itching, and smooth muscle contraction. youtube.comnih.gov H1 antagonists competitively block histamine from binding to these H1 receptors, thereby mitigating the symptoms of an allergic reaction. wikipedia.orgnih.gov Second-generation H1-antihistamines are more selective for peripheral H1 receptors, which reduces central nervous system effects. wikipedia.org The study of these antagonists is fundamental to understanding the role of histamine in physiological and pathological processes and remains a primary approach for managing histamine-mediated allergic conditions. nih.govnih.gov
The combined utility of mast cell stabilizers and H1 antagonists provides a comprehensive approach in biomedical research to dissect and control the allergic cascade, from preventing the initial release of mediators to blocking their ultimate action. patsnap.com
Overview of Ketotifen (B1218977) Fumarate's Role in Preclinical Mechanistic Investigations
Ketotifen Fumarate (B1241708) is a benzocycloheptathiophene derivative that has been a subject of significant interest in preclinical research due to its distinct dual mechanism of action: it functions as both a potent non-competitive histamine H1 antagonist and a mast cell stabilizer. patsnap.comnih.govfrontiersin.org This multifaceted activity makes it a valuable tool for investigating the pathophysiology of allergic diseases. karger.comkarger.com
Preclinical studies have extensively explored Ketotifen's ability to stabilize mast cells. Research using human conjunctival mast cells demonstrated that Ketotifen effectively inhibits the release of the inflammatory mediators histamine and tryptase following antigenic challenge. researchgate.net A key mechanism underlying this stabilization is the blockade of calcium channels, which is essential for mast cell degranulation. frontiersin.orgnih.govnih.gov Beyond simply preventing mediator release, Ketotifen has also been shown to inhibit the migration and activation of eosinophils, another crucial cell type involved in the late phase of allergic reactions. patsnap.comnih.gov
As a histamine H1 antagonist, Ketotifen effectively blocks H1 receptors, preventing histamine from triggering the cascade of inflammatory responses. patsnap.com Its high affinity for these receptors has been demonstrated in various experimental models. wikipedia.org Furthermore, some investigations suggest that Ketotifen possesses broader anti-inflammatory properties. patsnap.com It has been found to modulate the activity of certain enzymes, such as phosphodiesterase, which can lead to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequently hinder the secretory process of inflammatory mediators. nih.gov Research in animal models of inflammatory pain has shown that Ketotifen can produce analgesic effects in a mast-cell-dependent manner. researchgate.netuc.cl
The following table summarizes key preclinical research findings on the mechanisms of action of Ketotifen Fumarate:
| Mechanism of Action | Experimental Model/System | Key Research Findings |
| Mast Cell Stabilization | Human Conjunctival Mast Cells | Inhibited antigen-induced release of histamine and tryptase by 90% or more. researchgate.net |
| Histamine H1 Receptor Antagonism | In vivo models (various) | Functions as a non-competitive H1-antihistamine, blocking histamine-induced inflammatory responses. patsnap.comnih.gov |
| Inhibition of Mediator Release | Human Basophils, Guinea Pig Lung | Inhibits the release of leukotrienes and, to a lesser extent, histamine. karger.com |
| Calcium Channel Blockade | Mast Cell Studies | Blocks calcium channels, a crucial step for preventing mast cell degranulation. frontiersin.orgnih.gov |
| Eosinophil Inhibition | In vitro and in vivo models | Inhibits the migration, chemotaxis, and activation of eosinophils. patsnap.comnih.gov |
| Enzyme Modulation | Human Leukocytes from Asthmatic Patients | Modulates phosphodiesterase and methyltransferase activity, leading to increased intracellular cAMP and re-establishment of beta-receptor numbers. nih.gov |
| Pain Modulation | Mouse models of inflammatory pain | Reduces established inflammatory-induced mechanical nociception in a mast cell-dependent manner. nih.govresearchgate.net |
These preclinical investigations underscore the compound's complex pharmacology, highlighting its utility in studying the intricate cellular and molecular events that drive allergic and inflammatory conditions. karger.comkarger.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
but-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS.C4H4O4/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19;5-3(6)1-2-4(7)8/h2-5,8,11H,6-7,9-10,12H2,1H3;1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQQEYBLVYAWNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Pharmacology of Ketotifen Fumarate
Histamine (B1213489) H1 Receptor Antagonism
Ketotifen (B1218977) fumarate's interaction with the histamine H1 receptor is a cornerstone of its therapeutic effect. It functions as a potent antagonist, mitigating the downstream effects of histamine, a key mediator in allergic reactions.
Non-Competitive H1 Receptor Blocking Activity
Ketotifen is classified as a second-generation, non-competitive histamine H1 receptor antagonist. youtube.compatsnap.com Unlike competitive antagonists that vie with histamine for the same binding site on the H1 receptor, a non-competitive antagonist like ketotifen binds to an allosteric site—a different location on the receptor. This binding induces a conformational change in the receptor, which in turn prevents or reduces the receptor's activation by histamine, regardless of the concentration of histamine. This non-competitive antagonism is a key feature of its pharmacological profile, contributing to its sustained action. Some studies also characterize ketotifen as an inverse agonist of the H1 receptor, meaning it can reduce the basal activity of the receptor in the absence of an agonist. wikipedia.org
Selectivity Profile for Histamine Receptor Subtypes
Ketotifen exhibits a high degree of selectivity for the histamine H1 receptor. Research has demonstrated that its affinity for the H1 receptor is significantly greater than for the H2 and H3 receptor subtypes. This selectivity is crucial as it minimizes off-target effects that could arise from interactions with other histamine receptor subtypes, which are involved in different physiological processes such as gastric acid secretion (H2) and neurotransmitter release (H3).
Table 1: Comparative Binding Affinity of Ketotifen for Histamine Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki) |
| H1 | High |
| H2 | Low |
| H3 | Low |
Note: Ki is the inhibition constant, representing the concentration of a drug that is required to inhibit 50% of the binding of a radioligand to a receptor. A lower Ki value indicates a higher binding affinity.
Mast Cell Stabilization Properties
Beyond its antihistaminic activity, ketotifen is recognized for its ability to stabilize mast cells, which are pivotal immune cells in the allergic cascade. This stabilization prevents the release of a plethora of inflammatory mediators.
Inhibition of Mast Cell Degranulation
Ketotifen effectively inhibits the degranulation of mast cells, a process that releases histamine, leukotrienes, and other pro-inflammatory substances into the surrounding tissues. youtube.com This inhibitory action is a key component of its prophylactic utility in allergic conditions.
The degranulation of mast cells is a calcium-dependent process. The influx of extracellular calcium and the release of calcium from intracellular stores are critical triggers for the fusion of granular membranes with the plasma membrane, leading to the expulsion of inflammatory mediators. Ketotifen has been shown to stabilize the permeability of mast cell membranes to calcium. nih.gov It is suggested that ketotifen blocks calcium channels that are essential for mast cell activation, thereby attenuating the rise in intracellular calcium concentration that is necessary for degranulation to occur. nih.gov By modulating this critical calcium signal, ketotifen effectively prevents the release of histamine and other inflammatory mediators.
Recent studies have proposed an additional mechanism for ketotifen's mast cell-stabilizing effects related to the physical properties of the cell membrane. The process of exocytosis, where intracellular granules fuse with the plasma membrane, involves significant deformation of the membrane. It has been suggested that ketotifen may counteract this plasma membrane deformation in degranulating mast cells. arvojournals.org This action would physically hinder the fusion process, thereby inhibiting the release of granular contents. This novel mechanism highlights a biophysical aspect of ketotifen's stabilizing properties on mast cells.
Modulation of Inflammatory Mediator Release from Mast Cells
Ketotifen fumarate (B1241708) exerts a significant portion of its therapeutic effects by stabilizing mast cells, thereby preventing their degranulation and the subsequent release of a wide array of inflammatory mediators. patsnap.comwikipedia.orgnih.gov This mast cell-stabilizing property is a cornerstone of its mechanism, which complements its action as a histamine H1 receptor antagonist. patsnap.comoanp.org By inhibiting the release of these potent chemical messengers, ketotifen effectively interrupts the inflammatory cascade at a very early stage. patsnap.compediatriconcall.com The drug has been shown to inhibit the release of mediators from mast cells and basophils, including histamine, leukotrienes, and various chemotactic factors. nih.gov This modulation occurs through mechanisms that may involve counteracting plasma membrane deformation during degranulation and potentially by blocking essential calcium channels required for mast cell activation. wikipedia.orgresearchgate.net
Histamine Release Inhibition
Ketotifen fumarate is a potent inhibitor of histamine release from mast cells. ewadirect.com This action prevents the quintessential mediator of acute allergic reactions from being discharged into surrounding tissues, thereby averting the classic symptoms of allergy such as itching and swelling. patsnap.comwikipedia.org Studies on human conjunctival mast cells have demonstrated that ketotifen can inhibit antigen-induced histamine release by 90% or more across a wide range of concentrations. researchgate.net This inhibitory effect is not limited to conjunctival mast cells; research has also shown that ketotifen effectively suppresses histamine release from rat peritoneal mast cells and can lead to decreased plasma histamine levels in patients. nih.govewadirect.com The mechanism is attributed to its ability to stabilize the mast cell membrane, preventing the degranulation process that follows allergen exposure. patsnap.comnih.gov
| Study Focus | Cell/Tissue Type | Ketotifen Concentration | Observed Inhibition |
| Antigen-Induced Release | Human Conjunctival Mast Cells | ~10⁻¹¹ to 10⁻⁴ M | ≥90% inhibition of histamine release. researchgate.net |
| Cholinergic Urticaria | Patient Plasma | Not Specified (Oral Admin) | Marked inhibition of histamine release during challenges. nih.gov |
| General Mechanism | Mast Cells | Not Specified | Prevents degranulation and release of histamine. wikipedia.orgnih.gov |
Leukotriene (e.g., C4, D4, SRS-A) Release Inhibition
In addition to its effects on histamine, this compound also inhibits the release and activity of cysteinyl leukotrienes, including LTC4 and LTD4, which were historically known as the Slow-Reacting Substance of Anaphylaxis (SRS-A). nih.govdrugbank.com These lipid mediators are powerful bronchoconstrictors and play a significant role in the pathophysiology of asthma and other allergic conditions. drugbank.comnih.gov In vitro studies have confirmed that ketotifen can inhibit the release of leukotrienes C4 and D4. drugbank.com Furthermore, research using a leukocyte adherence inhibition assay demonstrated that ketotifen effectively inhibits the activity of LTC4. nih.gov This action is believed to contribute significantly to its efficacy in managing asthma by preventing leukotriene-induced bronchoconstriction. drugbank.comyoutube.com
| Mediator | Study Type | Key Finding |
| Leukotrienes C₄ and D₄ (SRS-A) | In Vitro Analysis | Demonstrated ability to inhibit the release of these mediators. drugbank.com |
| Leukotriene C₄ (LTC₄) | Leukocyte Adherence Inhibition Assay | Ketotifen (at 2 x 10⁻⁶ M) inhibited LTC₄ activity. nih.gov |
| Leukotrienes (General) | Pharmacodynamic Review | Ketotifen acts as a leukotriene antagonist, blocking these inflammation-causing chemicals. wikipedia.orgyoutube.com |
Platelet-Activating Factor (PAF) Inhibition
This compound has been shown to interfere with the synthesis and action of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in inflammation, platelet aggregation, and increasing vascular permeability. nih.govdrugbank.commdpi.com Research indicates that ketotifen can inhibit various PAF-mediated processes, including airway hyperreactivity and the accumulation of eosinophils and platelets in airways. drugbank.com In vitro and ex vivo studies on human neutrophils have demonstrated that ketotifen dose-dependently inhibits PAF production. nih.gov One study documented a significant reduction in PAF production by neutrophils from healthy subjects after one week of oral ketotifen administration. nih.gov The drug has also been shown to suppress PAF-induced platelet aggregation in rabbits and inhibit PAF-induced wheal and flare responses in human skin. nih.govmdpi.com
| Study Type | Model/Subject | Measurement | Result |
| Ex Vivo | Human Neutrophils (Healthy Subjects) | PAF Production | Decreased from 40.5 ± 5.0 units to 21.6 ± 4.7 units after 1 week of oral administration. nih.gov |
| Clinical Study | Patients with Japanese Cedar Pollinosis | Serum Lyso-PAF Levels | Significantly decreased from 82.6 units to 41.3 units after two weeks of treatment. nih.gov |
| In Vivo (Cutaneous) | Human Skin | PAF-Induced Wheal and Flare | Significantly reduced wheal volume and flare area. nih.gov |
| In Vitro | Rabbit Platelets | PAF-Induced Aggregation | Suppressed platelet aggregation. mdpi.com |
Neutrophil Chemotactic Factor Release Inhibition
The pharmacodynamic profile of this compound includes the inhibition of the release of neutrophil chemotactic factors from mast cells. nih.gov These signaling molecules are responsible for recruiting neutrophils to sites of inflammation. By blocking their release, ketotifen helps to suppress the cellular inflammatory infiltrate that characterizes the late-phase allergic reaction. This mechanism is consistent with its broader anti-inflammatory properties and its ability to stabilize mast cells, which are a primary source of these chemotactic mediators. nih.govnih.gov
Tryptase Release Inhibition
Ketotifen effectively inhibits the release of tryptase, a major neutral protease stored in mast cell granules. nih.govnih.gov Tryptase is released along with histamine during mast cell degranulation and serves as a key marker for mast cell activation. researchgate.net It contributes to inflammation by cleaving various substrates in the airways and other tissues. google.com In a study utilizing human conjunctival mast cells, ketotifen demonstrated a profound inhibitory effect on tryptase release, achieving 90% or greater inhibition at concentrations ranging from approximately 10⁻¹⁰ M to 10⁻⁴ M. researchgate.net This action underscores its potent mast cell-stabilizing capabilities. nih.govnih.gov
| Study Details | ||
| Cell Type | Ketotifen Concentration | Observed Inhibition |
| Human Conjunctival Mast Cells | ~10⁻¹⁰ to 10⁻⁴ M | ≥90% inhibition of tryptase release. researchgate.net |
Pro-inflammatory Cytokine Modulation (e.g., Tumor Necrosis Factor Alpha, Interleukin-8, Interleukin-6)
This compound also modulates the production of several key pro-inflammatory cytokines, which are crucial signaling proteins in orchestrating and sustaining inflammatory responses. wikipedia.orgmdpi.com Its efficacy in various inflammatory conditions has been associated with decreased levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8). nih.gov The prevention of the upregulation of TNF-α and Interleukin-6 (IL-6) has been proposed as one of the mechanisms through which ketotifen inhibits inflammatory pain. nih.gov By down-regulating the expression of these potent mediators, ketotifen can further attenuate the inflammatory cascade initiated by allergic or other stimuli. nih.govtaylorandfrancis.com
| Cytokine | Context/Model | Effect of Ketotifen |
| Tumor Necrosis Factor-alpha (TNF-α) | Inflammatory Pain Models, Allergic Disorders | Associated with decreased levels and prevention of upregulation. nih.govtaylorandfrancis.com |
| Interleukin-6 (IL-6) | Inflammatory Pain Models | Suggested to prevent upregulation. nih.gov |
| Interleukin-8 (IL-8) | Allergic Disorders | Associated with decreased levels. nih.gov |
Anti-inflammatory and Immunomodulatory Actions Beyond Mast Cells
A key aspect of ketotifen's anti-inflammatory action is its ability to prevent the accumulation and activation of eosinophils at sites of inflammation. nih.govpatsnap.comwikipedia.org Research has demonstrated that ketotifen can significantly inhibit the chemotaxis, or directed migration, of eosinophils. nih.gov
In laboratory studies using the Boyden chamber technique, ketotifen demonstrated a dose-dependent inhibition of eosinophil migration toward several potent chemoattractants. nih.govarvojournals.org This inhibitory effect was observed at therapeutically relevant concentrations (10⁻⁸ to 10⁻⁴ Mol/L). arvojournals.org Furthermore, ketotifen has been shown to partially inhibit the release of key eosinophil-derived inflammatory mediators, such as Eosinophil Cationic Protein (ECP) and Eosinophil-Derived Neurotoxin (EDN), following activation. nih.govarvojournals.org This suggests that ketotifen not only limits the number of eosinophils reaching an inflammation site but also curtails their pathological potential. nih.gov
Table 1: Inhibitory Effects of Ketotifen on Eosinophil Function
| Eosinophil Function | Chemoattractant/Activator | Effect of Ketotifen | Citation |
|---|---|---|---|
| Chemotaxis | fMLP (formyl-methionine-leucine-phenylalanine) | Significant, dose-dependent inhibition | nih.govarvojournals.org |
| Chemotaxis | Interleukin-5 (IL-5) | Significant, dose-dependent inhibition | nih.govarvojournals.org |
| Chemotaxis | Eotaxin | Significant, dose-dependent inhibition | nih.govarvojournals.org |
| Mediator Release | Secretory Immunoglobulin A (sIgA) | Partial inhibition of ECP and EDN release | nih.govarvojournals.org |
Ketotifen exhibits significant antioxidant properties by modulating pathways involved in oxidative stress. researchgate.net It has been shown to decrease the production of Reactive Oxygen Species (ROS), which are key drivers of cellular damage in inflammatory conditions. nih.govarvojournals.org Specifically, ketotifen administration reduced ROS production induced by both eotaxin and secretory IgA (sIgA). arvojournals.org
In studies on diabetic rats, ketotifen treatment led to a significant decrease in levels of Malondialdehyde (MDA), a marker of lipid peroxidation, while significantly elevating levels of the antioxidant enzyme Superoxide (B77818) Dismutase (SOD). nih.govresearchgate.net Other research has confirmed its ability to improve oxidative stress parameters, including decreased MDA and increased Total Antioxidant Capacity (TAC) and Glutathione (B108866) (GSH). researchgate.net This evidence suggests that ketotifen's antioxidant activity is a notable component of its protective effects. researchgate.net
Table 2: Effect of Ketotifen on Oxidative Stress Markers
| Marker | Effect of Ketotifen | Context | Citation |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Decreased Production | Induced by eotaxin and sIgA in eosinophils | arvojournals.org |
| Malondialdehyde (MDA) | Significantly Decreased | In diabetic rats | nih.govresearchgate.net |
| Superoxide Dismutase (SOD) | Significantly Elevated | In diabetic rats | nih.govresearchgate.net |
| Total Antioxidant Capacity (TAC) | Improved | In a model of hepatotoxicity | researchgate.net |
| Glutathione (GSH) | Improved | In a model of hepatotoxicity | researchgate.net |
Ketotifen has been identified as a modulator of the Toll-Like Receptor 4 (TLR4) signaling pathway. nih.gov TLR4 is a key receptor in the innate immune system that, when activated, can trigger inflammatory responses through pathways like the Nuclear Factor-kappa B (NF-κB) system. nih.gov In a study using HEK293 cells engineered to over-express human TLR4, ketotifen was shown to exert moderate inhibitory effects on TLR4 signaling. nih.gov This suggests that part of ketotifen's anti-inflammatory action may be attributed to its ability to dampen the signaling cascade initiated by TLR4 activation. nih.gov The inhibition of the TLR4-NF-κB pathway is a recognized therapeutic strategy for reducing inflammation. nih.gov
Ketotifen has been shown to inhibit the activation and aggregation of platelets. wikipedia.orgnih.gov This effect is dose-dependent and has been observed in both human and rabbit platelets. nih.gov The inhibitory action of ketotifen varies depending on the activating agent. The pathway most significantly affected is the one induced by platelet-activating factor (paf-acether). nih.gov The inhibition was less potent against aggregation induced by adenosine (B11128) diphosphate (B83284) and arachidonic acid. nih.gov In contrast, another mast cell stabilizer, disodium (B8443419) cromoglycate, showed no such inhibitory effect on platelet aggregation. nih.gov
Table 3: Ketotifen's Inhibition of Platelet Aggregation (IC50 Values)
| Activating Agent | Human Platelets (IC50 in µM) | Rabbit Platelets (IC50 in µM) | Citation |
|---|---|---|---|
| Paf-acether | 38.8 ± 7.7 | 7.2 ± 4.5 | nih.gov |
| Adenosine Diphosphate (ADP) | >100 | 79 ± 19 | nih.gov |
| Arachidonic Acid | >100 | 98 ± 28 | nih.gov |
The effect of ketotifen on mucociliary clearance has been a subject of investigation. Some sources suggest it enhances mucociliary clearance. wikipedia.org However, a double-blind clinical trial investigating the short-term effects of ketotifen on the physicochemical properties of sputum in patients with chronic reversible airway diseases found no significant changes. nih.gov The study observed a slight decrease in the daily volume of sputum and a tendency for the "apparent" viscosity to decrease, but these changes were not statistically significant. nih.gov The researchers concluded that ketotifen likely does not alter the water content or the mucus biopolymers responsible for the flow properties of bronchial mucus, and therefore presumably leaves mucociliary transport unchanged. nih.gov
Intracellular Signaling Pathway Modulation
Ketotifen's pharmacological effects are underpinned by its ability to modulate several key intracellular signaling pathways. Recent research has uncovered novel mechanisms of action, particularly in fibroblasts. Studies have shown that ketotifen can directly reduce the pro-fibrotic activities of human dermal fibroblasts, an effect mediated by disruptions in the YAP/TAZ and AKT signaling pathways. nih.gov Specifically, ketotifen treatment was associated with a decrease in the phosphorylation of AKT at a specific site (serine residue 473) and an increase in the phosphorylation of YAP (at serine residue 127), which promotes its localization in the cell's cytoplasm. nih.gov
Furthermore, in the context of neuroinflammation models, ketotifen therapy has been shown to significantly downregulate the inflammasome platform by reducing the messenger RNA (mRNA) expression of NLRP3, caspase-1, and Interleukin-1β (IL-1β). nih.gov Ketotifen has also been reported to act as a phosphodiesterase inhibitor and to regulate the Sirt1/Nrf2/TNF pathway, further highlighting its broad impact on cellular signaling. wikipedia.orgresearchgate.net
Yes-associated protein (YAP) Phosphorylation and Transcriptional Coactivator with PDZ binding motif (TAZ) Regulation
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. nih.gov Its primary downstream effectors are the transcriptional coactivators Yes-associated protein (YAP) and transcriptional coactivator with PDZ binding motif (TAZ). nih.gov When the Hippo pathway is active, it promotes the phosphorylation of YAP, leading to its sequestration in the cytoplasm and preventing it from entering the nucleus to activate gene transcription. nih.govnih.gov
Recent studies have demonstrated that this compound can directly modulate the fibrotic response in human skin fibroblasts by influencing YAP and TAZ. nih.gov Research on human dermal fibroblasts treated with ketotifen has shown a significant increase in the phosphorylation of YAP at the serine 127 residue. nih.govresearchgate.net This phosphorylation event is crucial as it promotes the cytosolic localization of YAP, thereby inhibiting its function as a transcriptional coactivator. nih.gov
In addition to promoting YAP phosphorylation, ketotifen treatment has been observed to decrease the gene and protein levels of TAZ. nih.govresearchgate.net By downregulating TAZ and promoting the inhibitory phosphorylation of YAP, ketotifen effectively dampens the pro-fibrotic signals mediated by these two key transcriptional regulators. nih.gov
Table 1: Effect of this compound on YAP and TAZ in Human Dermal Fibroblasts
| Treatment Condition | Effect on YAP | Effect on TAZ | Reference |
| This compound | Increased phosphorylation at serine 127, promoting cytosolic localization. | Reduced gene and protein levels. | nih.govresearchgate.net |
Phosphatidylinositol-3-kinase (PI3K) and Protein Kinase B (AKT) Signaling Perturbations
The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a central node in cellular signaling, governing a wide range of processes including cell growth, proliferation, survival, and metabolism. nih.gov Dysregulation of this pathway is implicated in numerous diseases, including fibrosis and inflammatory conditions. nih.govnih.gov
Research has revealed that ketotifen can perturb the PI3K/AKT signaling pathway. nih.gov Specifically, in studies involving human dermal fibroblasts stimulated with transforming growth factor-beta 1 (TGFβ1), a potent pro-fibrotic cytokine, ketotifen treatment was shown to reduce the phosphorylation of AKT at serine 473. nih.govresearchgate.net This reduction in AKT phosphorylation suggests an inhibitory effect on the pathway's activity. nih.gov
The PI3K/AKT pathway has been linked to the regulation of YAP/TAZ signaling, indicating a potential cross-talk between these two pathways in the context of fibrosis. nih.gov By inhibiting AKT phosphorylation, ketotifen may not only directly impact AKT-mediated cellular responses but also contribute to the regulation of the YAP/TAZ axis. nih.gov The inhibitory action of ketotifen on AKT phosphorylation could be a significant contributor to its observed anti-fibrotic effects. nih.gov
Table 2: Impact of this compound on AKT Phosphorylation
| Cell Type | Stimulus | Effect of this compound | Reference |
| Human Dermal Fibroblasts | TGFβ1 | Reduced phosphorylation of AKT at serine 473. | nih.govresearchgate.net |
Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signaling by degrading cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov By regulating the levels of these second messengers, PDEs influence a vast array of physiological processes, including inflammation and smooth muscle contraction. nih.gov
Studies have shown that ketotifen acts as a phosphodiesterase inhibitor. nih.govwikipedia.org Research comparing leukocytes from asthmatic individuals to those from healthy individuals found that phosphodiesterase activity was elevated in the asthmatic group. nih.govnih.gov Pre-incubation of these cells with ketotifen resulted in the inhibition of this elevated phosphodiesterase activity. nih.gov
The inhibitory effect of ketotifen on phosphodiesterase activity leads to an accumulation of intracellular cAMP. nih.gov Increased levels of cAMP can, in turn, hinder the release of inflammatory mediators from cells like mast cells and basophils. patsnap.comnih.govnih.gov This mechanism is considered a key component of ketotifen's anti-inflammatory and mast cell-stabilizing properties. patsnap.comnih.gov
Table 3: this compound's Effect on Phosphodiesterase Activity
| Cell Type | Finding | Consequence of Ketotifen Action | Reference |
| Leukocytes from asthmatic individuals | Elevated phosphodiesterase activity compared to healthy individuals. | Inhibition of phosphodiesterase activity, leading to intracellular cAMP accumulation and subsequent inhibition of mediator release. | nih.govnih.gov |
Preclinical and in Vitro Research Models for Ketotifen Fumarate Investigation
Cellular and Isolated Tissue Culture Models
In vitro studies utilizing various cell lines and isolated tissues provide valuable insights into the direct effects of ketotifen (B1218977) fumarate (B1241708) at the cellular level, independent of systemic physiological responses.
Rat Peritoneal Mast Cell Studies
Rat peritoneal mast cells have been a widely used model to study the mast cell stabilizing properties of anti-allergic compounds, including ketotifen fumarate. Research has consistently demonstrated that this compound inhibits the release of inflammatory mediators from these cells.
Studies have shown that this compound produces a concentration-dependent inhibition of stimulated histamine (B1213489) release from rat peritoneal mast cells. hres.cahres.ca This effect is considered a key aspect of its anti-anaphylactic and anti-allergic properties. scielo.brscielo.brbioline.org.br Compared to other mast cell stabilizers like tranilast (B1681357), ketotifen has shown higher potency in inhibiting degranulation from rat peritoneal mast cells. karger.com The mechanism may involve counteracting plasma membrane deformation during mast cell degranulation. karger.comresearchgate.netarvojournals.org
Data from studies on rat peritoneal mast cells highlight the dose-dependent nature of this compound's inhibitory effects on histamine release. For instance, higher doses, such as 50 µM and 100 µM, significantly decreased the number of degranulating mast cells in response to stimuli. karger.com
| Treatment (this compound) | Stimulus | Percentage of Degranulating Mast Cells |
| Control | Stimulus | High |
| 50 µM | Stimulus | 28.0 ± 3.2 % |
| 100 µM | Stimulus | 19.6 ± 2.9 % |
Note: Data is representative of findings showing dose-dependent inhibition of degranulation in stimulated rat peritoneal mast cells. Specific stimulus and control values may vary between studies.
Human Isolated Leukocytes and Basophils Studies
Investigations using human isolated leukocytes and basophils have further supported the anti-allergic actions of this compound in human cells. These studies assess the drug's ability to inhibit the release of mediators from key immune cells involved in allergic responses.
In vitro studies using human tissue have shown that pretreatment with this compound, or treatment of isolated leukocytes and basophils, results in a dose-dependent inhibition of histamine and SRS-A (Slow-Reacting Substance of Anaphylaxis, which includes leukotrienes C4 and D4) release after IgE-mediated challenge. hres.cahres.ca This indicates that this compound directly affects human basophils and leukocytes, preventing the release of potent inflammatory mediators. scielo.brscielo.brbioline.org.br Studies have implied that ketotifen stabilizes basophil cells, thereby hindering their degranulation and the subsequent release of mediators that contribute to bronchospasm. nih.gov
Lung Tissue Investigations
Studies involving lung tissue have provided insights into the effects of this compound on mediator release from cells within the respiratory tract, a primary target in allergic asthma and other respiratory conditions.
This compound has been shown to inhibit the release of histamine and leukotrienes from lung tissue. scielo.brscielo.brbioline.org.br In vitro studies using sensitized guinea pig lungs demonstrated that this compound inhibits the induced release of SRS-A and histamine. hres.ca Furthermore, research in sensitized rats has indicated that this compound can reduce the amount of leukotriene C4 (LTC4) in lung homogenates following antigen challenge. psu.edu
| Mediator | Tissue Source | Effect of this compound | Citation |
| Histamine | Lung tissue | Inhibition of release | scielo.brscielo.brbioline.org.br |
| Leukotrienes | Lung tissue | Inhibition of release | scielo.brscielo.brbioline.org.br |
| SRS-A | Sensitized guinea pig lungs | Inhibition of induced release | hres.ca |
| LTC4 | Sensitized rat lung homogenates | Reduced amount | psu.edu |
Rat Basophilic Leukemia (RBL-2H3) Cell Assays
RBL-2H3 cells, a mucosal mast cell line derived from rat basophilic leukemia, are a common in vitro model for studying mast cell degranulation and the effects of potential inhibitors.
This compound has been evaluated in RBL-2H3 cell assays for its inhibitory effect on histamine release. Studies have shown that this compound can inhibit A23187-elicited histamine release in RBL-2H3 cells with a reported IC50 value of 36.4 µM. nih.gov this compound has also been shown to decrease β-hexosaminidase secretion, another marker of degranulation, from antigen-stimulated RBL-2H3 cells. jmb.or.kr In assays using RBL-2H3 cells stimulated with compound 48/80 or calcium ionophore, this compound treatment significantly reduced degranulation, as measured by the percentage of beta-hexosaminidase release. arvojournals.orgresearchgate.net
| Stimulus | This compound Concentration | Inhibition of Histamine Release (IC50) | Citation |
| A23187 | - | 36.4 µM | nih.gov |
| Stimulus | Treatment (this compound) | Reduction in β-hexosaminidase Release | Citation |
| Antigen | 100 µM | Decreased | jmb.or.kr |
| Compound 48/80 | Not specified | 50.4 ± 8.6% reduction | arvojournals.org |
| Calcium Ionophore | Not specified | 43.8 ± 7.9% reduction | arvojournals.org |
Human Dermal Fibroblast (HDFa, WS1) Studies
Recent research has explored the direct effects of ketotifen on fibroblasts, particularly in the context of fibrosis, using human dermal fibroblast cell lines like HDFa and WS1.
Studies have demonstrated that ketotifen directly modifies the fibrotic response of human skin fibroblasts. researchgate.netnih.gov In HDFa and WS1 fibroblasts treated with the pro-fibrotic transforming growth factor-beta 1 (TGFβ1), ketotifen impaired TGFβ1-induced responses. researchgate.netnih.govresearchgate.netnih.gov This included significant decreases in the gene and protein expression of alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation associated with fibrosis. researchgate.netnih.govnih.gov Ketotifen also reduced the expression of cytoskeletal and contractility-associated genes like CNN1 (calponin 1) and TAGLN (transgelin) in TGFβ1-activated fibroblasts. researchgate.netresearchgate.netnih.gov
Furthermore, ketotifen reduced the contractile activity of TGFβ-activated fibroblasts in a fibroblast-populated collagen gel contraction assay. researchgate.netnih.gov These findings suggest a novel, direct anti-fibrotic activity of ketotifen on fibroblasts, independent of its mast cell stabilizing effects. researchgate.netnih.govnih.gov
| Cell Line | Treatment Conditions (TGFβ1 + Ketotifen) | Effect on α-SMA Expression | Effect on Fibroblast Contractility | Citation |
| HDFa | TGFβ1 + 10 µM or 25 µM Ketotifen | Decreased | Reduced | researchgate.netnih.govnih.gov |
| WS1 | TGFβ1 + 10 µM or 25 µM Ketotifen | Decreased | Reduced | researchgate.netnih.gov |
HeLa Cell Cytotoxicity Assays in Cancer Research
While primarily known for its anti-allergic properties, this compound has also been investigated for potential effects in cancer research, including cytotoxicity assays in cell lines such as HeLa cells.
Studies have explored the effects of ketotifen on cancer cells, including HeLa cells. Research has indicated that ketotifen can influence processes relevant to cancer therapy, such as exosome release. researchgate.netnih.gov In HeLa cells, ketotifen has been shown to reduce exosome release in a concentration-dependent manner. researchgate.netnih.gov At a concentration of 10 µmol L⁻¹, ketotifen reduced exosome release by 70% in HeLa cells. researchgate.netnih.gov This inhibition of exosome release by ketotifen has been shown to enhance the sensitivity of HeLa cells to doxorubicin (B1662922), a chemotherapy drug. researchgate.netnih.gov Pretreatment with ketotifen significantly reduced the IC50 of doxorubicin in HeLa cells, suggesting a synergistic effect. nih.gov While some studies note cytotoxic effects on cancer cells at certain concentrations researchgate.net, other research suggests that formulated ketotifen-loaded nanoparticles possessed low toxicity on certain cell lines researchgate.net.
| Cell Line | Ketotifen Concentration | Effect on Exosome Release | Effect on Doxorubicin Sensitivity | Citation |
| HeLa | 10 µmol L⁻¹ | 70% reduction | Increased (Sensitization factor of 27) | researchgate.netnih.gov |
Studies on IgE-Mediated Conjunctivitis in Isolated Tissues
In vitro studies using isolated tissues have provided insights into the direct effects of this compound on allergic responses at the cellular level. Research employing human conjunctival mast cells has been particularly valuable due to the variations observed between species and different human tissues. researchgate.netnih.gov In these studies, mast cells prepared from human conjunctival tissues were sensitized with human IgE. researchgate.netnih.gov Subsequent challenge with an antigen, such as anti-IgE, triggers the release of mediators like histamine and tryptase from the mast cell granules. researchgate.netnih.gov
This compound has demonstrated a significant inhibitory effect on the release of these mediators from sensitized human conjunctival mast cells. At concentrations ranging from approximately 10-11 to 10-4 M, ketotifen inhibited mast-cell histamine release by 90% or more. researchgate.netnih.gov Similarly, tryptase release was also inhibited by 90% or more within the concentration range of approximately 10-10 to 10-4 M. researchgate.netnih.gov Importantly, these inhibitory effects were observed at concentrations where cell viability was preserved. researchgate.netnih.gov Cytotoxicity was generally not observed unless concentrations exceeded approximately 10-4 M. researchgate.netnih.gov
These findings indicate that this compound can stabilize human conjunctival mast cells and prevent their degranulation upon IgE-mediated activation. researchgate.netnih.gov This mast cell stabilization property is considered a key mechanism contributing to its anti-allergic effects, in addition to its H1 receptor antagonism. researchgate.netdrugbank.comhres.ca
| Study Type | Tissue Source | Stimulus | Mediator Measured | Inhibition by this compound | Citation |
|---|---|---|---|---|---|
| In Vitro Mast Cell Degranulation | Human Conjunctival Mast Cells | Anti-IgE | Histamine | ≥ 90% inhibition (10-11-10-4 M) | researchgate.netnih.gov |
| In Vitro Mast Cell Degranulation | Human Conjunctival Mast Cells | Anti-IgE | Tryptase | ≥ 90% inhibition (10-10-10-4 M) | researchgate.netnih.gov |
| In Vitro Mediator Release | Rat Peritoneal Mast Cells | Stimulated | Histamine | Concentration-dependent inhibition | hres.cascielo.br |
| In Vitro Mediator Release | Human Tissue | Stimulated | Leukotrienes, Histamines | Inhibition | hres.ca |
| In Vitro Mediator Release | Sensitized Guinea Pig Lungs | Induced | SRS-A, Histamine | Inhibition | hres.ca |
| In Vitro Mast Cell Stabilization | Rat Intestinal Mesenteric Mast Cells | Compound 48/80 | Degranulation | Significant protection | nih.gov |
| In Vitro Mast Cell Degranulation | Guinea-pig Peritoneal Cells | Compound 48/80 | Degranulation | Significant inhibition | academicjournals.org |
| In Vitro Mast Cell Degranulation | Guinea-pig Mesenteric Tissues | Compound 48/80 | Degranulation | Significant inhibition | academicjournals.org |
In Vivo Animal Models for Mechanistic Elucidation
In vivo animal models have been crucial for investigating the effects of this compound within a complex biological system and elucidating its mechanisms of action in allergic diseases. Rodent models, particularly rats and mice, have been widely used. hres.cahres.cavisioninstitutecanada.comfda.govnih.govtandfonline.comkoreamed.orgkoreamed.orgrsc.org
Rodent Models (Rats, Mice)
Rodent models offer advantages in terms of availability, cost-effectiveness, and genetic manipulability, making them suitable for studying various aspects of allergic responses and the effects of interventions like this compound. hres.cahres.cavisioninstitutecanada.comfda.govnih.govtandfonline.comkoreamed.orgkoreamed.orgrsc.org
Airway hyperreactivity (AHR) is a hallmark feature of asthma and other allergic respiratory diseases. Rodent models are employed to induce AHR and evaluate the ability of compounds like this compound to attenuate this response. Platelet Activating Factor (PAF) is a potent mediator known to induce bronchoconstriction and AHR. drugbank.comhres.cahres.cahres.cahres.cavisioninstitutecanada.comhmdb.ca Studies in guinea pigs have shown that this compound inhibits PAF-induced acute bronchoconstrictor responses and airway hyperresponsiveness. hres.cahres.cahres.cahres.cavisioninstitutecanada.com It has also been shown to inhibit the accumulation of eosinophils in the airways induced by PAF. hres.cahres.cahres.cavisioninstitutecanada.com
Allergen-induced AHR models involve sensitizing animals to a specific allergen (e.g., ovalbumin, house dust mite extract) and subsequently challenging them with the same allergen to trigger an allergic response in the airways. nih.govfrontiersin.org Ketotifen has been shown to inhibit exacerbation of allergic airway hyperreactivity induced by ovalbumin in passively sensitized guinea pigs. nih.gov
Bronchospasm, or narrowing of the airways, is another key feature of allergic respiratory reactions. Histamine aerosol-induced bronchospasm models in guinea pigs are commonly used to assess the antihistaminic and bronchodilatory effects of compounds. hres.canih.govju.edu.josaudijournals.comglobalresearchonline.net In these models, guinea pigs are exposed to histamine aerosol, which causes progressive dyspnea. nih.govju.edu.josaudijournals.com The time to the onset of pre-convulsive dyspnea (pre-convulsive time) is measured. nih.govju.edu.josaudijournals.com this compound has been shown to provide protection against the lethal effects of high doses of histamine and inhibit bronchospasms produced by histamine aerosol in guinea pigs. hres.ca It significantly increased pre-convulsive time in this model. ju.edu.jo
| Model Type | Animal Model | Inducing Agent | Measured Outcome | Effect of this compound | Citation |
|---|---|---|---|---|---|
| Bronchospasm | Guinea Pig | Histamine Aerosol | Pre-convulsive time | Increased | hres.caju.edu.jo |
| Acute Bronchoconstrictor Response | Guinea Pig | PAF | Bronchoconstriction | Inhibition | hres.cahres.cahres.cahres.cavisioninstitutecanada.com |
| Airway Hyperresponsiveness | Guinea Pig | PAF | Airway reactivity | Inhibition | hres.cahres.cahres.cahres.cavisioninstitutecanada.com |
| Airway Hyperreactivity | Guinea Pig | Ovalbumin (allergen) | Airway reactivity | Inhibition of exacerbation | nih.gov |
Passive cutaneous anaphylaxis (PCA) is an in vivo model used to study immediate hypersensitivity reactions mediated by IgE. nih.govtandfonline.comkoreamed.orgkoreamed.orgrsc.org In this model, animals (commonly rats or mice) are passively sensitized by intradermal injection of IgE antibodies specific to a particular antigen. nih.govtandfonline.comkoreamed.orgkoreamed.orgrsc.org After a period allowing the IgE to bind to mast cells in the skin, the antigen is administered intravenously along with a dye (e.g., Evans blue). nih.govtandfonline.comkoreamed.orgkoreamed.orgrsc.org The binding of the antigen to IgE on mast cells triggers degranulation and the release of mediators, leading to increased vascular permeability and leakage of the dye into the injection site, which can be quantified. nih.govtandfonline.comkoreamed.orgkoreamed.orgrsc.org
This compound has been shown to block the passive cutaneous anaphylactic reaction in rodents. scielo.brscielo.brromj.org Studies in mice have demonstrated that ketotifen significantly suppresses the PCA reaction, measured by assessing dye leakage in the ear. nih.govtandfonline.comkoreamed.orgkoreamed.orgrsc.org This inhibitory effect is consistent with its mast cell stabilizing properties. tandfonline.comkoreamed.org
| Model Type | Animal Model | Inducing Agent | Measured Outcome | Effect of this compound | Citation |
|---|---|---|---|---|---|
| Passive Cutaneous Anaphylaxis | Mouse | IgE + Antigen | Dye leakage (vascular permeability) | Significant suppression | nih.govtandfonline.comkoreamed.orgkoreamed.orgrsc.org |
| Passive Cutaneous Anaphylaxis | Rodents | IgE + Antigen | Reaction severity | Blockade | scielo.brscielo.brromj.org |
In vivo models of IgE-mediated conjunctivitis in rodents have been utilized to evaluate the efficacy of topical this compound in alleviating the signs of allergic conjunctivitis. hres.cahres.cavisioninstitutecanada.comfda.govsterimaxinc.com
Compound 48/80 is a mast cell activator that induces the release of histamine and other mediators, leading to symptoms of allergic-like effects, including ocular edema and increased vascular permeability. hres.cahres.cavisioninstitutecanada.comsterimaxinc.com In a model utilizing single instillation of compound 48/80 in rats, ketotifen suppressed dye leakage dose-dependently, indicating a reduction in vascular permeability. hres.cahres.cavisioninstitutecanada.comsterimaxinc.com
Passive anaphylactic IgE-mediated conjunctivitis models involve sensitizing animals with IgE antibodies and subsequently challenging the conjunctiva with the corresponding antigen. hres.cahres.cavisioninstitutecanada.comfda.gov This triggers an IgE-mediated reaction characterized by increased vascular permeability, edema, and cellular infiltration. hres.cahres.cavisioninstitutecanada.comfda.gov Topical application of ketotifen ophthalmic solution has resulted in dose-dependent inhibition of vascular permeability in passive anaphylactic IgE-mediated conjunctivitis in rats and guinea pigs. hres.cahres.cavisioninstitutecanada.comfda.gov These positive effects were also supported by improved histopathological findings in rats, showing reductions in edema and cell infiltration. hres.cahres.cafda.gov The efficacy in these models is evaluated using methods such as measuring dye leakage in the conjunctiva and/or eyeball following intravenous administration of Evans blue dye. hres.cahres.cavisioninstitutecanada.comsterimaxinc.com
| Model Type | Animal Model | Inducing Agent | Measured Outcome | Effect of this compound | Citation |
|---|---|---|---|---|---|
| IgE-mediated Conjunctivitis | Rat | Compound 48/80 | Dye leakage (vascular permeability) | Dose-dependent suppression | hres.cahres.cavisioninstitutecanada.comsterimaxinc.com |
| Passive Anaphylactic Conjunctivitis | Rat, Guinea Pig | IgE + Antigen | Vascular permeability | Dose-dependent inhibition | hres.cahres.cavisioninstitutecanada.comfda.gov |
| Passive Anaphylactic Conjunctivitis | Rat | IgE + Antigen | Histopathology (edema, cell infiltration) | Improved picture | hres.cahres.cafda.gov |
Inflammatory Pain Models (e.g., Formalin, Complete Freund's Adjuvant (CFA), Postoperative Hyperalgesia)
This compound has been studied for its effects on inflammatory pain in several animal models. In mice, KF has demonstrated analgesic effects against mechanical allodynia in acute and chronic inflammatory pain models, including those induced by formalin and Complete Freund's Adjuvant (CFA). researchgate.netnih.govnih.gov These effects appear to be mast cell-dependent. researchgate.netnih.govnih.gov
In the formalin test, a model for tissue injury-induced pain, formalin induces pain and inflammation. researchgate.net this compound has been shown to diminish chemical acute and chronic pain in rats in this model. researchgate.net
In the CFA model, which creates a chronic inflammatory state, KF treatment has been shown to reverse mechanical allodynia in CD-1 mice. researchgate.net Studies have indicated that this reversal of mechanical allodynia by KF treatment is mast cell-dependent. researchgate.net Pretreatment with KF has also been reported to reduce acute postoperative hyperalgesia in mice, with an antihyperalgesic effect that lasted longer than that of cromoglycate. nih.gov
Research suggests that the prevention of nerve growth factor (NGF) upregulation during inflammation might be one of the mechanisms by which KF inhibits inflammatory pain. researchgate.net
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Models
Studies have investigated the effects of ketotifen on LPS-induced acute lung injury (ALI) in rats. LPS is a component of Gram-negative bacteria and is commonly used to induce ALI models. ekb.egekb.eg
In these models, ketotifen treatment has shown statistically significant improvement compared to the LPS alone group. ekb.egekb.eg The protective effects of ketotifen against LPS-induced ALI may be partially attributed to its antioxidant effect. ekb.egekb.eg Excessive accumulation of reactive oxygen species (ROS) and malondialdehyde (MDA) are considered important in the pathogenesis of lung injury in LPS-induced ALI. ekb.egekb.eg Ketotifen has been shown to restore the oxidant-antioxidant balance by reducing the level of MDA compared to the LPS-challenged group. ekb.egekb.eg
Furthermore, in animal models of acute lung injury, ketotifen has been shown to inhibit mast cell activation, suppress the activation of NF-κB, and downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. amazonaws.comresearchgate.net
Renal Calcium Oxalate (B1200264) Stone Formation Models
This compound has been investigated for its inhibitory effect on renal calcium oxalate (CaOx) stone formation in animal models, such as SD rats. nih.govresearchgate.net
Studies have shown that ketotifen can effectively inhibit the crystal formation of CaOx and reduce the inflammatory response in renal tissue in these rats. nih.govresearchgate.net The proposed mechanism involves reducing the infiltration and activation of mast cells in renal tissue. nih.govresearchgate.net Additionally, ketotifen may down-regulate the expression of osteopontin (B1167477) (OPN), CD44, and fibronectin (FN) in renal tubules and renal interstitium, and affect the synthesis of integrins (ITGA9, ITGA4, ITGAV, ITGB1, ITGB3, and ITGB5) and ROS. nih.govresearchgate.net
Data from studies indicate that the crystal area of CaOx and the number of activated mast cells were significantly lower in the ketotifen-treated group compared to the model group. nih.gov
| Measurement | Model Group (Mean ± SEM) | Ketotifen Group (Mean ± SEM) | Significance (vs. Model) |
|---|---|---|---|
| CaOx Crystal Area | Higher | Significantly Smaller | p < 0.05 |
| Activated Mast Cell Number | Higher | Significantly Lower | p < 0.05 |
| OPN Expression Levels | Higher | Significantly Lower | p < 0.05 |
| CD44 Expression Levels | Higher | Significantly Lower | p < 0.05 |
| Percentage of ROS | Higher | Significantly Lower | p < 0.05 |
| ITGB1 mRNA Expression | Increased Significantly | Not Increased Significantly | p < 0.05 |
| ITGA9 mRNA Expression | Increased Significantly | Not Increased Significantly | p < 0.05 |
| ITGAV mRNA Expression | Increased Significantly | Not Increased Significantly | p < 0.05 |
| ITGA4 mRNA Expression | Increased Significantly | Not Increased Significantly | p < 0.05 |
Trichinella spiralis Inflammation Models
This compound has been investigated in experimental models of Trichinella spiralis infection, which induces intestinal inflammation and dysmotility. nih.govcambridge.org
Infected control rats in these models show hypermotility, mast cell hyperplasia, increased levels of rat mast cell protease II (RMCPII), increased myeloperoxidase, and overexpression of COX-2 and iNOS. nih.gov Treatment with ketotifen has been shown to prevent hypermotility and mast cell hyperplasia, and diminish mucosal mast cell activity in these rats. nih.gov Ketotifen-treated rats showed spontaneous intestinal motility and response to cholecystokinin (B1591339) similar to noninfected control rats. nih.gov Mast cell hyperplasia and RMCPII levels were reduced in ketotifen-treated rats. nih.gov While inflammatory parameters were less modified by ketotifen, animals receiving longer treatment showed a slight amelioration. nih.gov These results suggest that mast cells are implicated in the development of hypermotility in this model. nih.gov
Studies in mice infected with Trichinella spiralis have also explored the effect of ketotifen on immune responses. Ketotifen, used as an anti-allergic compound, influenced IL-5 production, eosinophilia, and IgA responses, which differed between the intestine and the peritoneal cavity. researchgate.net Following ketotifen treatment, there was a reduction in IL-5, eosinophilic, and IgA responses, impacting both the size and number of worms. researchgate.net Another study using ketotifen in T. spiralis-infected mice observed a greater worm burden, which is not in agreement with other results, highlighting potential complexities in the immune response and drug effects in this model. nih.gov
Bleomycin-Induced Skin Fibrosis Models
This compound has been studied in murine models of bleomycin-induced skin fibrosis. researchgate.netnih.govresearchgate.net Bleomycin instillation is a method used to induce fibrosis in animal models. scirp.org
In these models, this compound has been shown to reduce collagen density and dermal thickness in the skin. researchgate.netnih.govresearchgate.net This supports in vitro findings where ketotifen directly modified the fibrotic response of human skin fibroblasts. nih.govresearchgate.net Ketotifen impaired TGFβ-induced α-smooth muscle actin gene and protein responses and decreased cytoskeletal- and contractility-associated gene responses associated with fibrosis in human dermal fibroblasts. nih.govresearchgate.net It also reduced the contractile activity of TGFβ-activated fibroblasts in a fibroblast-populated collagen gel contraction assay. nih.govresearchgate.net
In the murine model, collagen density and dermal thickness were significantly decreased in ketotifen-treated mice. researchgate.netnih.govresearchgate.net This suggests a novel, direct anti-fibrotic activity of ketotifen, reducing pro-fibrotic phenotypic changes in fibroblasts and reducing collagen fibers in fibrotic mouse skin. nih.govresearchgate.net
| Measurement | Bleomycin + Water Group | Bleomycin + Ketotifen Group | Significance |
|---|---|---|---|
| Collagen Density | Higher | Significantly Decreased | p < 0.01 |
| Dermal Thickness | Higher | Significantly Decreased | p < 0.01 |
| Scar Elevation Index | Higher | Decreased | Not specified in snippet |
Studies using other fibrosis models, such as the tight-skin (tsk) mouse model for scleroderma and a rabbit model of post-traumatic joint contractures, have also shown that ketotifen can decrease mast cell infiltrates, degranulation, and reduce fibrosis. scirp.orgnih.gov
Mast Cell-Deficient Mouse Models for Pain and Inflammatory Research
Mast cell-deficient mouse models, such as the C57BL/6-KitW-sh/W-sh strain, are utilized to investigate the role of mast cells in pain and inflammation and to determine if the effects of compounds like this compound are mast cell-dependent. researchgate.netnih.govnih.gov
Research using these models has demonstrated that the analgesic effects of this compound against inflammatory pain are mast cell-dependent. nih.govnih.gov In wild-type mice, KF produced analgesic effects against mechanical allodynia in inflammatory pain assays, but this effect was not observed in mast cell-deficient mice. researchgate.netnih.govnih.gov This supports a direct role for mast cells in pain, as KF inhibited the activation of mast cells, and its analgesic effect was evident in wild-type but not MC-deficient mice. nih.gov
Investigations in Animal Models of Visceral Hypersensitivity
This compound has been investigated in animal models of visceral hypersensitivity, a condition often associated with disorders like irritable bowel syndrome (IBS). jnmjournal.orgresearchgate.netuva.nl
In a rat model of visceral hypersensitivity induced by acetic acid enema combined with partial limb restraint, ketotifen administration reduced the increased abdominal withdrawal reflex (AWR) score, the number of mast cells, and the degranulation of mast cells observed in the model group. jnmjournal.org This suggests that ketotifen can decrease visceral hypersensitivity in this model, similar to the effect observed with a probiotic. jnmjournal.org
Clinical evidence also suggests that ketotifen can decrease visceral hypersensitivity and improve intestinal symptoms in patients with IBS, further supporting the relevance of these animal models. nih.govresearchgate.netuva.nl While some clinical studies showed that ketotifen increased the threshold for discomfort in patients with visceral hypersensitivity and improved symptoms, they did not always demonstrate an effect on mast cell number or mediator release in rectal biopsies, indicating complex mechanisms potentially involving both mast cell stabilization and H1 receptor antagonism. researchgate.netuva.nl
However, the findings in animal models, such as the reduction in mast cell numbers and degranulation in the colon of rats with induced visceral hypersensitivity, support the role of mast cells in this condition and the potential therapeutic effect of mast cell stabilizers like ketotifen. jnmjournal.org
| Model | Key Findings with this compound |
| Inflammatory Pain (Formalin, CFA) | Reduces mechanical allodynia; effects are mast cell-dependent. researchgate.netnih.govnih.gov May involve inhibiting NGF upregulation. researchgate.net |
| LPS-Induced Acute Lung Injury | Improves lung injury; reduces oxidative damage (MDA levels); inhibits mast cell activation, NF-κB, TNF-α, IL-1β, IL-6. ekb.egekb.egamazonaws.comresearchgate.net |
| Renal Calcium Oxalate Stone Formation | Inhibits crystal formation; reduces renal inflammation; decreases mast cell infiltration/activation; affects OPN, CD44, FN, integrins, ROS. nih.govresearchgate.net |
| Trichinella spiralis Inflammation | Prevents hypermotility and mast cell hyperplasia; diminishes mucosal mast cell activity; influences immune responses (IL-5, eosinophilia, IgA). nih.govresearchgate.net |
| Bleomycin-Induced Skin Fibrosis | Reduces collagen density and dermal thickness; directly modifies fibroblast fibrotic response in vitro. researchgate.netnih.govresearchgate.net |
| Mast Cell-Deficient Mouse Models | Confirms mast cell-dependent nature of analgesic effects in inflammatory pain. researchgate.netnih.govnih.gov |
| Animal Models of Visceral Hypersensitivity | Reduces visceral hypersensitivity (AWR score); decreases mast cell number and degranulation in colon. jnmjournal.org |
| Note: Data is synthesized from search results. |
Guinea Pig Models
Guinea pig models have been employed to study the effects of this compound on histamine-related reactions, particularly focusing on its protective effects against lethal histamine exposure and its impact on ocular anaphylaxis.
Protection against Lethal Histamine Effects
Studies in guinea pigs have investigated the ability of this compound to protect against the effects of histamine. Ketotifen is known to be a selective, non-competitive antagonist of histamine H₁-receptors. fda.gov Pharmacological studies have indicated that ketotifen can inhibit anaphylaxis allergic reactions through several mechanisms. fda.gov Research involving isolated guinea pig ileum has shown that ketotifen (referred to as HC 20-511 in one study) inhibited histamine-induced contractions in a concentration-dependent manner. fda.gov
Ocular Active Anaphylaxis Studies
This compound has been evaluated in guinea pig models of ocular active anaphylaxis to assess its effectiveness in reducing allergic conjunctivitis symptoms. In a study comparing this compound, olopatadine (B1677272), and levocabastine (B1674950), this compound demonstrated significant efficacy. In this model, allergic reactions were induced by sensitization and challenge with ovalbumin. fda.gov The study assessed clinical grading scores and Evans blue dye leakage to eyelids and eyeballs. nih.gov At 20 minutes after challenge, guinea pigs treated with ketotifen showed statistically significantly lower edema scores compared to those treated with levocabastine or olopatadine. nih.gov this compound was also found to significantly reduce vascular leakage in both eyelids and eyeballs compared to olopatadine and levocabastine in the guinea pig model. nih.govtandfonline.com This suggests that ketotifen may provide greater relief from assessed symptoms of seasonal allergic conjunctivitis in this model. tandfonline.com
Rabbit Models
Rabbit models have been instrumental in investigating the effects of this compound on post-traumatic joint contracture and associated fibrosis and myofibroblast hyperplasia.
Post-Traumatic Joint Contracture and Fibrosis Studies
Studies utilizing rabbit models of post-traumatic joint contracture have shown that this compound is associated with a reduction in the severity of joint contracture. jbjs.orgnih.gov In these models, post-traumatic contractures of the knee are created through a combination of intra-articular injury and internal immobilization. nih.govnih.gov Affected joint capsules in this model become fibrotic, characterized by myofibroblast and collagen hyperplasia. nih.govnih.gov Mast cell hyperplasia is also common within fibrotic tissue, and mast cells are known to synthesize profibrotic mediators. nih.govnih.gov
Research has demonstrated that treatment with this compound significantly reduced the severity of joint contracture in these rabbit models. jbjs.orgnih.govnih.gov For example, in one study, operative control rabbits developed a mean flexion contracture of 58° ± 14°, while groups treated with 0.5 mg/kg and 1.0 mg/kg of ketotifen had contractures of 42° ± 17° and 45° ± 10°, respectively (p < 0.02). nih.govresearchgate.net Another study investigating a dose-response relationship found that contracture severity was significantly reduced in groups treated with 0.1 mg/kg and 5.0 mg/kg of this compound compared to the operative control group. jbjs.org The reduction in post-traumatic joint contracture was 13%, 45%, and 63% for the 0.01, 0.1, and 5.0 mg/kg doses, respectively, establishing a half-maximal effective concentration (EC50) of 0.22 mg/kg. jbjs.org
These findings suggest that this compound is effective in reducing the biomechanical manifestations of joint capsule fibrosis in this model. nih.govnih.gov
Myofibroblast Hyperplasia Investigations in Joint Capsules
Investigations in rabbit models have also focused on the effect of this compound on myofibroblast hyperplasia within the joint capsule, a key characteristic of joint capsule fibrosis. nih.govspandidos-publications.com Studies have shown that in the operative contracture groups, joint capsule myofibroblast numbers were significantly increased compared to control groups. nih.govnih.govresearchgate.net Treatment with this compound significantly reduced these myofibroblast numbers. nih.govnih.govresearchgate.net For instance, in one study, the operative contracture group had 267 ± 61 myofibroblasts per field, while groups treated with 0.5 mg/kg and 1.0 mg/kg of ketotifen had significantly reduced numbers of 62 ± 15 and 51 ± 15 myofibroblasts per field, respectively (p < 0.001). nih.gov Myofibroblasts represented 49% ± 2% of the total cell population in the operative control group, which was reduced to 21% ± 3% and 17% ± 2% in the ketotifen-treated groups, representing a 57% and 65% reduction in myofibroblast numbers. nih.gov
These results indicate that this compound is effective in reducing the cellular manifestations of joint capsule fibrosis, specifically myofibroblast hyperplasia, in a rabbit model of post-traumatic joint contracture. nih.govnih.gov
Data Table: Effect of this compound on Flexion Contracture and Myofibroblast Numbers in Rabbit Model
| Group | This compound Dose (mg/kg) | Flexion Contracture (Mean ± SD, degrees) | Myofibroblasts (Mean ± SD, cells per field) | Myofibroblasts (% of total cells) |
| Operative Control | - | 58 ± 14 nih.govresearchgate.net | 267 ± 61 nih.gov | 49 ± 2 nih.gov |
| Ketotifen | 0.5 | 42 ± 17 nih.govresearchgate.net | 62 ± 15 nih.gov | 21 ± 3 nih.gov |
| Ketotifen | 1.0 | 45 ± 10 nih.govresearchgate.net | 51 ± 15 nih.gov | 17 ± 2 nih.gov |
| Ketotifen | 0.1 | 39 jbjs.org | Not specified in source | Not specified in source |
| Ketotifen | 5.0 | 32 jbjs.org | Not specified in source | Not specified in source |
Note: Data compiled from multiple sources; not all studies reported all metrics.
Molecular Interactions and Drug Combinations in Research
Drug-Drug Interaction Studies
Research has explored the potential for interactions between ketotifen (B1218977) fumarate (B1241708) and other commonly used therapeutic agents. These studies often involve in vitro methods to understand the nature and extent of such interactions.
In Vitro Complexation with Anhydrous Theophylline (B1681296)
In vitro studies have investigated the interaction between ketotifen fumarate and anhydrous theophylline in aqueous media at different pH values, simulating gastric (pH 1.2) and intestinal (pH 6.8) conditions. Using methods such as Job's continuous-variation analysis and Ardon's spectrophotometric measurement, researchers determined the stability constants of the complexes formed. scielo.brresearchgate.netbioline.org.brdntb.gov.uabioline.org.brajol.info
Studies indicated that complexation occurred between ketotifen and theophylline. Stability constants derived from Ardon's plot ranged between 5.66 and 9.92 at pH 1.2 and 5.66 at pH 6.8 when complexation occurred with ketotifen and theophylline, suggesting a good interaction. scielo.br However, when considering theophylline as the parent drug interacting with ketotifen, lower stability constants were found, particularly less than 1 at gastric pH (1.2) and intestinal pH (6.8). scielo.brresearchgate.netdntb.gov.uabioline.org.brajol.info These findings suggest that concurrent administration could lead to the formation of a stable complex, potentially reducing the therapeutic activities of both drugs. scielo.brresearchgate.netdntb.gov.uabioline.org.brajol.info Spectrophotometric analysis showed changes in the absorption characteristics and shifts in the absorption maxima of the drugs when mixed, further indicating complexation. scielo.br
Interactive Table 1: Stability Constants of Ketotifen-Theophylline Complexation
| pH | Stability Constant (Ardon's Plot) | Notes |
| 1.2 | 5.66 - 9.92 (Ketotifen + Theophylline) | Indicates good interaction |
| 6.8 | 5.66 (Ketotifen + Theophylline) | Indicates good interaction |
| 1.2 | < 1 (Theophylline + Ketotifen) | Suggests readily dissociable complex |
| 6.8 | < 1 (Theophylline + Ketotifen) | Suggests readily dissociable complex |
| 1.2 | 0.4 - 2.0 (Theophylline + Ketotifen) | Range reported in another study. researchgate.netbioline.org.brbioline.org.brajol.info |
| 6.0 | 4.12 (Theophylline + Ketotifen) | Reported at intestinal pH 6.0. researchgate.netbioline.org.brbioline.org.brajol.info |
In Vitro and Preclinical In Vivo Interactions with Metformin (B114582) Hydrochloride
The interaction between this compound and metformin hydrochloride has also been investigated through in vitro and preclinical in vivo studies. In vitro studies using Job's continuous-variation analysis and Ardon's spectrophotometric measurement in aqueous media at different pH values indicated the formation of a 1:1 complex between this compound and metformin hydrochloride. latamjpharm.orgresearchgate.netunlp.edu.ar
The stability constants calculated from Ardon's plot were reported to be between negative values and 1, suggesting that the formed complex is readily dissociable. latamjpharm.orgresearchgate.netunlp.edu.ar This led researchers to suggest that both drugs could be safely co-administered based on the in vitro findings, although further animal studies were recommended to confirm the interaction in vivo. latamjpharm.orgresearchgate.netunlp.edu.ar
Preclinical in vivo studies in alloxan-induced Swiss albino mice were conducted to assess the interaction. uniwa.gr The results indicated a significant in vivo interaction, where the hypoglycemic activity of metformin might be significantly affected due to complex formation with this compound. uniwa.gr Differential Scanning Calorimetry (DSC) of a ketotifen-metformin mixture exhibited a sharp new peak, confirming complex formation. uniwa.gr Thin Layer Chromatography (TLC) also showed different Rf values for the mixture compared to the individual drugs, further indicating the stability of the complex. uniwa.gr In vivo investigations comparing combination therapy to single-drug therapy showed a significant increase in SGPOT and a significant decrease in ATPN levels in groups receiving the ketotifen and metformin combination, suggesting potential hepatotoxicity. uniwa.gr These findings suggest that caution should be exercised during the co-administration of this compound and metformin hydrochloride. uniwa.gr
Interactive Table 2: In Vitro Interaction Parameters of Ketotifen-Metformin
| Method | Finding | Notes |
| Job's Continuous-Variation Analysis | Formation of 1:1 complex at studied pH values. latamjpharm.orgresearchgate.netunlp.edu.ar | Indicates the stoichiometry of the interaction. |
| Ardon's Spectrophotometric Measurement | Stability constants between negative values and 1. latamjpharm.orgresearchgate.netunlp.edu.ar | Suggests a readily dissociable complex. |
| DSC | Sharp new peak at 123.04°C (-2.61 mW/mg) in mixture. uniwa.gr | Confirms complex formation. |
| TLC | Different Rf values for mixture compared to individual drugs. uniwa.gr | Indicates complex stability. |
| In Vivo (Mice) | Significant interaction affecting metformin's hypoglycemic activity. uniwa.gr | Suggests potential reduction in efficacy of metformin. |
| In Vivo (Mice) | Increased SGPOT and decreased ATPN levels with combination. uniwa.gr | Suggests potential hepatotoxicity with co-administration. |
Interaction with Biological Macromolecules
The interaction of drugs with biological macromolecules like DNA and proteins is crucial for understanding their pharmacodynamics and pharmacokinetics.
DNA Binding Studies (e.g., Calf Thymus DNA)
Studies have investigated the interaction of this compound with DNA, such as calf thymus DNA. Fluorimetric studies using Hoechst 33258 have shown that this compound exhibits the ability to displace DNA-bound Hoechst 33258. civilica.com This indicates that this compound can bind to DNA, competing strongly with Hoechst 33258 for groove binding sites. civilica.com
Protein Binding Studies (e.g., Human Serum Albumin)
Human Serum Albumin (HSA) is a major plasma protein that plays a significant role in the binding and transport of many drugs. nih.govnih.govmdpi.com Studies have explored the binding of ketotifen to HSA. Spectrophotometric studies have shown that ketotifen can bind to HSA. civilica.com The HSA binding constant (Kb) for ketotifen was reported as 1.313 × 104 M-1. civilica.com
Fluorescence quenching studies have been used to investigate the interaction. The decrease in fluorescence intensity of HSA upon addition of ketotifen indicates binding. civilica.com The quenching process was found to be static, as indicated by the decrease in Ksv values with increasing temperature. civilica.com
Thermodynamic parameters have been determined to understand the nature of the binding. A negative value for ΔG indicates that the interaction process is spontaneous. civilica.com Positive values for ΔH and ΔS suggest that hydrophobic forces play a main role in the binding of ketotifen to HSA. civilica.com The binding of ketotifen to HSA is suggested to be located within domain III, specifically Sudlow's site 2. civilica.com
Studies using equilibrium dialysis methods with bovine albumin (fraction V) at pH 7.4 have also been conducted to ascertain the influence of ketotifen on the protein binding of theophylline. researchgate.netbioline.org.brbioline.org.brajol.info The highest degree of protein binding by ketotifen was reported to be between 90% and 98%. researchgate.netbioline.org.brbioline.org.brajol.info
Interactive Table 3: Ketotifen Binding to Human Serum Albumin
| Parameter | Value | Method Used | Notes |
| Binding Constant (Kb) | 1.313 × 104 M-1 | Spectrophotometric studies. civilica.com | Indicates binding affinity. |
| Quenching Process | Static | Fluorimetric studies. civilica.com | Ksv values decrease with increasing temperature. |
| ΔG | Negative | Thermodynamic studies. civilica.com | Indicates spontaneous interaction. |
| ΔH | Positive | Thermodynamic studies. civilica.com | Suggests role of hydrophobic forces. |
| ΔS | Positive | Thermodynamic studies. civilica.com | Suggests role of hydrophobic forces. |
| Binding Site | Domain III, Sudlow's site 2 | Based on observations. civilica.com | Specific location on HSA. |
| Protein Binding % | 90-98% (Bovine Albumin) | Equilibrium dialysis. researchgate.netbioline.org.brbioline.org.brajol.info | High degree of binding observed. |
Combination Research with Other Therapeutic Agents
Research has explored the potential benefits of combining this compound with other therapeutic agents, particularly in the context of allergic conditions.
Another study evaluated the clinical efficacy of combining this compound and budesonide (B1683875) administered as nasal sprays for allergic rhinitis. nih.gov The study found that this combination treatment resulted in significant improvement in symptoms such as nasal obstruction, nasal itching, sneezing, and runny nose. nih.gov Furthermore, the combination treatment led to a significant reduction in eosinophils and IgE levels in the peripheral blood of patients. nih.gov The findings suggested that the combination of this compound and budesonide nasal sprays has good clinical efficacy in treating allergic rhinitis, rapidly relieving allergic symptoms and improving immune function. nih.gov
Research also indicates completed Phase 3 trials for allergic conjunctivitis treatment involving combinations of ketotifen with other agents such as bilastine, brimonidine (B1667796) tartrate, and naphazoline. drugbank.com
Concomitant Use with Other Mast Cell Stabilizers and Antihistamines (e.g., Olopatadine (B1677272) Hydrochloride, Tranilast)
The concomitant use or comparison of this compound with other mast cell stabilizers and antihistamines, such as olopatadine hydrochloride and tranilast (B1681357), has been a subject of research, particularly in the context of allergic conditions like allergic conjunctivitis.
Comparative studies have evaluated the efficacy of this compound and olopatadine hydrochloride in treating allergic conjunctivitis. One study compared this compound 0.025% and olopatadine hydrochloride 0.1% ophthalmic solutions, finding that ketotifen showed a higher responder rate on days 5 and 21 in patient and investigator assessments, as well as higher global efficacy ratings and significantly lower severity scores for hyperemia and itching. nih.gov Another study comparing olopatadine hydrochloride 0.1% and this compound 0.05% eye drops for allergic conjunctivitis found olopatadine hydrochloride to be as effective in reducing ocular itching and conjunctival hyperemia. nih.gov A separate study indicated that olopatadine hydrochloride 0.1% provided quicker relief of symptoms and improved symptoms and quality of life compared to this compound 0.025%, with fewer adverse reactions. researchgate.netopenaccessjournals.com However, another comparative study concluded that olopatadine 0.2%, olopatadine 0.1%, ketotifen 0.025%, and emedastine (B1214569) 0.05% were all equally effective in improving the signs and symptoms of allergic conjunctivitis. openophthalmologyjournal.com
Research has also investigated the effects of ketotifen and tranilast, another mast cell stabilizer, on vasoconstrictor responses in rat mesenteric arteries. This study found that while both ketotifen and tranilast diminished nitrergic innervation function, only tranilast diminished sympathetic innervation function, leading to opposing alterations in the vasoconstrictor response to electrical field stimulation. nih.gov Furthermore, in vitro studies using human conjunctival mast cells have suggested that ketotifen is more potent than tranilast in inhibiting mast cell degranulation. researchgate.net
These studies highlight that while both this compound and other agents like olopatadine hydrochloride and tranilast share mast cell stabilizing or antihistaminic properties, their specific effects and interactions can differ, influencing their comparative efficacy and physiological outcomes in research models.
Comparative Efficacy in Allergic Conjunctivitis (Selected Studies)
| Study (Year) | Comparison Drugs | Key Findings |
| Ganz et al. (2003) nih.gov | This compound 0.025% vs. Olopatadine Hydrochloride 0.1% | Ketotifen showed higher responder rates and global efficacy ratings; lower hyperemia and itching scores. |
| Aguilar (2000) nih.gov | Olopatadine Hydrochloride 0.1% vs. This compound 0.05% | Olopatadine Hydrochloride was as effective for itching and hyperemia. |
| Patel et al. (2018) researchgate.netopenaccessjournals.com | Olopatadine Hydrochloride 0.1% vs. This compound 0.025% | Olopatadine provided quicker relief, improved symptoms/QOL, and had fewer adverse reactions. |
| Retrospective Study (2018) openophthalmologyjournal.com | Olopatadine 0.2%, Olopatadine 0.1%, Ketotifen 0.025%, Emedastine 0.05% | All were equally effective in improving signs and symptoms. |
Interaction with Tranilast (Rat Mesenteric Artery Study)
| Drug | Effect on Nitrergic Innervation Function | Effect on Sympathetic Innervation Function | Effect on Vasoconstrictor Response to EFS |
| Ketotifen | Diminished | No significant effect | Increased |
| Tranilast | Diminished | Diminished | Decreased |
Note: EFS = Electrical Field Stimulation
Advanced Analytical and Computational Methodologies in Ketotifen Fumarate Research
Spectroscopic Techniques
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers powerful tools for the qualitative and quantitative analysis of ketotifen (B1218977) fumarate (B1241708). These techniques are valued for their sensitivity, speed, and the wealth of structural and quantitative data they provide.
UV-Visible Spectrophotometry for Quantification and Interaction Studies
UV-Visible spectrophotometry is a widely used technique for the quantification of ketotifen fumarate, leveraging its ability to absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Simple, cost-effective, and reliable, these methods are staples in quality control laboratories.
The direct measurement of this compound in a solvent like methanol (B129727) shows a maximum absorbance (λmax) at approximately 298 nm. scholarsresearchlibrary.com This intrinsic property allows for the development of straightforward quantification methods. Research has demonstrated that such methods can be highly sensitive, with a linear relationship between absorbance and concentration observed in ranges as low as 10-100 ng/mL. scholarsresearchlibrary.com
More complex spectrophotometric methods involve the formation of colored ion-pair complexes that can be measured in the visible range, which minimizes interference from excipients. One such method is based on the reaction between ketotifen and bromophenol blue (BPB) to form an ion-pair complex that can be extracted into chloroform (B151607) and measured at a λmax of 413 nm. uobaghdad.edu.iq Another approach uses cerium(IV) as an oxidizing agent; the unreacted cerium(IV) is then reacted with reagents like p-dimethylamino benzaldehyde (B42025) or o-dianisidine to produce a colored product measured at 460 nm and 470 nm, respectively. nih.gov Other methods have utilized reagents such as 2-nitroso-naphthol-4-sulphonic acid and rhodizonic acid, which form chloroform-extractable complexes with ketotifen, showing absorbance maxima at 436.5 nm and 489.5 nm. nih.gov A novel method involves the diazotization of 4-aminoantipyrene and its subsequent coupling with ketotifen to form a stable orange azo dye with a peak absorbance at 483 nm. chemistryjournals.net
Beyond quantification, UV-Visible spectrophotometry is a valuable tool for studying drug-drug or drug-excipient interactions. By observing changes in the absorption spectra, such as shifts in the λmax, researchers can investigate the formation of complexes. For instance, the interaction between this compound and theophylline (B1681296) has been studied by observing spectral changes in their mixtures, allowing for the determination of stability constants for the complex formed. scielo.br
| Method Type | Reagent(s) | Solvent | λmax (nm) | Linearity Range | Reference |
| Direct | None | Methanol | 298 | 10-100 ng/mL | scholarsresearchlibrary.com |
| Ion-Pair Complex | Bromophenol Blue (BPB) | Chloroform | 413 | - | uobaghdad.edu.iq |
| Ion-Pair Complex | 2-nitroso-napthol-4-sulphonic acid | Chloroform | 436.5 | 50-250 µg/mL | nih.gov |
| Ion-Pair Complex | Rhodizonic Acid | Chloroform | 489.5 | 50-250 µg/mL | nih.gov |
| Oxidative | Cerium(IV) / p-dimethylamino benzaldehyde | - | 460 | 0.4-8.0 µg/mL | nih.gov |
| Oxidative | Cerium(IV) / o-dianisidine | - | 470 | 0.4-10.0 µg/mL | nih.gov |
| Azo-Coupling | 4-aminoantipyrene / Sodium Nitrite | Aqueous | 483 | 1-10 µg/mL | chemistryjournals.net |
Turbidimetric Methods for Quantification
Turbidimetry offers an alternative analytical approach for quantifying this compound. This technique measures the reduction in the transmission of light due to the presence of suspended particles in a solution. A novel turbidimetric method has been developed for the determination of this compound using a continuous flow injection analysis (CFIA) system. researchgate.net
The method is based on the chemical reaction between this compound and a precipitating agent, ammonium (B1175870) molybdate, in an aqueous medium. researchgate.net This reaction forms a gray-white, ion-pair complex that precipitates out of the solution. researchgate.net The resulting turbidity, which is directly proportional to the concentration of the drug, is then measured. Researchers optimized various chemical and physical parameters to enhance the sensitivity and reliability of the assay. researchgate.net This method demonstrated a wide linear dynamic range of 0.05 to 5.5 mmol/L. researchgate.net When compared to classical turbidity measurement instruments, the newly developed method showed a significant difference at a 95% confidence level, indicating its distinct analytical performance. researchgate.net
| Parameter | Finding | Reference |
| Principle | Reaction of this compound with Ammonium Molybdate to form a precipitate. | researchgate.net |
| Detection | Measurement of turbidity via a continuous flow injection system. | researchgate.net |
| Linear Dynamic Range | 0.05 - 5.5 mmol/L | researchgate.net |
| Correlation Coefficient (r) | 0.9999 | researchgate.net |
| Limit of Detection (LOD) | 20.420 ng/sample | researchgate.net |
Multi-spectroscopic Interaction Studies (e.g., Absorption, Emission, Circular Dichroism)
Understanding the interaction of drugs with plasma proteins is fundamental to pharmacology. Multi-spectroscopic techniques are employed to study these interactions, providing insights into binding mechanisms, binding constants, and the structural changes induced in proteins upon drug binding. nih.govmdpi.com While specific multi-spectroscopic studies on this compound with proteins like human serum albumin (HSA) were not prominently found, the established methodologies are directly applicable.
Absorption (UV-Vis) Spectroscopy: As mentioned previously, UV-Vis spectroscopy can detect the formation of a drug-protein complex. Changes in the absorption spectrum of a protein upon the addition of a ligand like ketotifen can indicate alterations in the protein's tertiary structure and the microenvironment of aromatic amino acid residues. mdpi.com
Emission (Fluorescence) Spectroscopy: This is a highly sensitive technique for studying drug-protein interactions. Proteins containing fluorescent amino acids, such as tryptophan and tyrosine, can have their intrinsic fluorescence quenched upon the binding of a ligand. nih.gov By monitoring this fluorescence quenching at increasing concentrations of ketotifen, one can determine binding constants (Ka) and the number of binding sites. The mechanism of quenching (static or dynamic) can also be elucidated, providing further details about the interaction. mdpi.com
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful method for analyzing the secondary structure of proteins. mdpi.com It can detect changes in the percentages of α-helices, β-sheets, and random coils in a protein's structure that may occur when a drug binds to it. nih.govmdpi.com By comparing the CD spectrum of a protein in the absence and presence of ketotifen, researchers can determine if the binding process alters the protein's conformation. nih.gov
Chromatographic Techniques
Chromatographic methods are the gold standard for the separation, identification, and quantification of drugs in complex mixtures, such as pharmaceutical formulations and biological fluids. They offer unparalleled specificity and accuracy.
High-Performance Liquid Chromatography (HPLC) for Purity and Content Determination
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and determining the content of this compound in bulk drug substances and finished products. These methods are capable of separating the active ingredient from its related substances, impurities, and degradation products, ensuring the quality and stability of the pharmaceutical formulation. mdpi.com
The development of a stability-indicating HPLC method is crucial. Such a method can resolve the main drug peak from those of products formed under stress conditions (e.g., acid, base, oxidation, heat, light). mdpi.com For ketotifen, degradation has been observed to proceed via oxidation and demethylation in the piperidine (B6355638) ring. mdpi.com Validated HPLC methods provide the necessary precision, accuracy, and robustness required for routine quality control analysis in the pharmaceutical industry. researchgate.netekb.eg
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of this compound. ijpcbs.comresearchgate.net In RP-HPLC, a non-polar stationary phase (typically a C18 or C8 bonded silica) is used with a polar mobile phase. This setup is highly effective for separating and quantifying moderately polar compounds like ketotifen.
Numerous RP-HPLC methods have been developed and validated for the quantification of this compound in various dosage forms, including tablets and syrups. ijpcbs.comresearchgate.netajprr.com These methods are characterized by their simplicity, speed, and high reproducibility. ijpcbs.com A typical method involves isocratic elution, where the mobile phase composition remains constant throughout the run. researchgate.net Common mobile phases consist of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (such as ammonium acetate (B1210297) or sodium phosphate). ijpcbs.comajprr.com Detection is typically performed using a UV detector at a wavelength where ketotifen exhibits strong absorbance, such as 287 nm, 297 nm, or 298 nm. ijpcbs.comresearchgate.netajprr.com
The validation of these methods in accordance with ICH guidelines confirms their suitability for their intended purpose, assessing parameters like linearity, accuracy, precision, specificity, and robustness. ijpcbs.comajprr.com For example, a validated method showed linearity in the concentration range of 10-50 µg/mL with a high correlation coefficient (R² = 0.9997). ijpcbs.com Another study reported recovery values between 99.75% and 100.05%, demonstrating excellent accuracy. researchgate.netspu.edu.iq
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Linearity Range | Reference |
| Thermo C18 | Methanol: 10 mM Ammonium Acetate (30:70 v/v), pH 3.5 | 1.0 | 298 | 5.0 | 5-150 ng/mL | ijpcbs.com |
| Inertsil ODS C18 | Methanol:Water (with Triethylamine) (60:40 v/v) | 1.5 | 297 | 6.4 | 10-35 µg/mL | researchgate.netspu.edu.iq |
| - | Methanol: 0.04M Na₂HPO₄ buffer (50:50 v/v) | 1.0 | 287 | - | 10-60 µg/mL | ajprr.com |
| - | Phosphate (B84403) buffer / Acetonitrile (B52724) | - | - | - | - | researchgate.netekb.eg |
| - | - | - | - | - | 10.9-54.5 µg/mL | ugm.ac.id |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Determination in Biological Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a gold standard for the quantitative analysis of ketotifen in biological matrices due to its high sensitivity, selectivity, and robustness. bioanalysis-zone.com This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.
Researchers have developed and validated highly accurate and simple LC-MS/MS methods for estimating ketotifen in various biological samples, including human and animal plasma. mdpi.comresearchgate.netnih.gov In a typical application, an internal standard, such as ketotifen-d3 or diphenhydramine, is added to the plasma sample. mdpi.comnih.govresearchgate.net Sample preparation often involves liquid-liquid extraction (LLE) with solvents like methyl tertiary-butyl ether or protein precipitation. mdpi.comresearchgate.netjazindia.com
The processed sample is then injected into the LC-MS/MS system. Chromatographic separation is often achieved on a C18 or a HILIC column. mdpi.comresearchgate.netjazindia.com The mobile phase typically consists of a mixture of an aqueous component, like ammonium formate (B1220265) or sodium phosphate buffer, and an organic solvent such as acetonitrile or methanol. mdpi.comresearchgate.netjazindia.com
Detection is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with a positive electrospray ionization (ESI) source. mdpi.comresearchgate.netresearchgate.net For ketotifen, the transition monitored is frequently m/z 310.2 → 96.0. mdpi.comresearchgate.netresearchgate.net These methods can achieve a very low limit of quantitation, with some studies reporting sensitivity down to 10 pg/mL, making them exceptionally suitable for pharmacokinetic studies where drug concentrations are minimal. nih.govresearchgate.net The high selectivity of LC-MS/MS also allows for the simultaneous determination of ketotifen and its metabolites, such as ketotifen N-glucuronide, after incubation with β-glucuronidase. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Comparative Analysis
While LC-MS/MS is now more common, Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the determination of ketotifen in human plasma. mdpi.comresearchgate.net In a comparative context, GC-MS methods have been shown to be effective but can present certain limitations compared to modern LC-MS/MS techniques.
Previous studies using GC-MS required a relatively large plasma volume (1 mL) and featured longer analytical run times, often exceeding 20 minutes. mdpi.com This can be a significant drawback when sample volume is limited or high throughput is required. Despite these limitations, modified GC-MS methods have been developed with a limit of quantitation reported at 40 pg/ml. researchgate.net However, the precision at lower concentrations could be a concern, with inter-day precision values of 16.3% to 23.6% being reported. researchgate.net The advent of LC-MS/MS has largely overcome these issues, offering increased sensitivity, selectivity, and a much faster speed of analysis. nih.gov
Thin Layer Chromatography (TLC) for Complex Stability Analysis
Thin Layer Chromatography (TLC), particularly when coupled with densitometry, serves as a simple, rapid, and versatile tool for the analysis of ketotifen, including the assessment of its stability in complex mixtures. researchgate.net This technique has been successfully employed to develop stability-indicating methods for ketotifen in combination with other drugs like cetirizine, pseudoephedrine, and acetaminophen. researchgate.netbioline.org.br
For the analysis, a stationary phase, such as silica (B1680970) gel G 60 F254 aluminum plates, is used. researchgate.net A suitable mobile phase is selected to achieve good separation and compact bands for ketotifen and the other compounds in the mixture. researchgate.net The stability of the drug can be assessed under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and reduction. bioline.org.br For instance, studies have shown that ketotifen is comparatively stable in alkaline and neutral conditions but labile under reductive stress. bioline.org.br Photodegradation studies using TLC have also been conducted, revealing that ketotifen's sensitivity to light is pH-dependent, being moderately sensitive at pH 3.0 and 7.0 but extremely sensitive at pH 10.0. nih.gov
The interaction and formation of complexes between this compound and other compounds, such as theophylline, have also been investigated using spectrophotometric methods which share principles with TLC in analyzing compound interactions. researchgate.netscielo.br These studies determine stability constants to understand the potential for interaction when drugs are co-administered. researchgate.netscielo.br
Bioanalytical Method Development and Validation
The development and validation of bioanalytical methods are critical to ensure the reliability, reproducibility, and accuracy of quantitative data for ketotifen in biological matrices. mdpi.comimpactfactor.org These procedures are conducted in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). mdpi.comresearchgate.net The process encompasses sample preparation, chromatographic separation, and detection, followed by rigorous validation of performance characteristics. mdpi.com
Quantification in Biological Matrices (e.g., Animal Plasma)
The quantification of ketotifen in animal plasma is a key component of preclinical pharmacokinetic and bioequivalence studies. mdpi.comjazindia.com Validated LC-MS/MS methods have been successfully applied to determine ketotifen concentrations in beagle dog and rat plasma. mdpi.comresearchgate.netnih.govarvojournals.org
In one such study using beagle dog plasma, ketotifen and an internal standard (ketotifen-d3) were extracted via liquid-liquid extraction and analyzed using a 3-minute LC-MS/MS method. mdpi.comresearchgate.net This method was effectively used for a bioequivalence assessment of ketotifen syrup formulations. mdpi.comresearchgate.net Another study analyzed the pharmacokinetics of topical this compound in rats by quantifying its concentration in plasma as well as in the retina and retinal pigment epithelium (RPE)/choroid/sclera, demonstrating the drug's penetration into ocular tissues. nih.govarvojournals.org
Sample preparation is a crucial step to remove interferences from the complex plasma matrix. nih.gov Protein precipitation and liquid-liquid extraction are the most common techniques employed for ketotifen. mdpi.comjazindia.com
Method Validation Parameters: Specificity, Sensitivity, Accuracy, Precision, Robustness, Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ)
A bioanalytical method must be rigorously validated to prove its suitability for its intended purpose. mdpi.com This involves assessing a range of parameters:
Specificity and Selectivity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or other drugs. jazindia.comijpcbs.com This is typically demonstrated by the absence of interfering peaks at the retention time of ketotifen and its internal standard in blank plasma samples. jazindia.com
Linearity: The method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting peak areas against a series of known concentrations. ekb.eg These plots consistently show excellent linearity for ketotifen, with correlation coefficients (r²) greater than 0.99. mdpi.comijpcbs.comajprr.com
Sensitivity (LOD and LOQ): The Limit of Detection (LOD) is the lowest concentration of an analyte that can be detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. ijpcbs.comajprr.com For ketotifen, highly sensitive LC-MS/MS methods have achieved an LOQ as low as 10 pg/mL in human plasma nih.gov and 0.02 ng/mL in beagle dog plasma. mdpi.com
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. mdpi.comnih.gov These are evaluated at multiple concentration levels (low, medium, and high quality control samples) both within a single day (intra-day) and over several days (inter-day). mdpi.comnih.gov Validated methods for ketotifen demonstrate high accuracy and precision, with values well within the accepted regulatory limits (typically ±15% for accuracy and a relative standard deviation (RSD) ≤15% for precision). mdpi.comnih.govimpactfactor.org
Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, or flow rate, indicating its reliability during normal usage. ijpcbs.comekb.eg
Table 1: Linearity of Analytical Methods for this compound
| Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| LC-MS/MS | Beagle Dog Plasma | 0.02–5 ng/mL | > 0.997 | mdpi.com |
| RP-HPLC | Human Plasma | 9–360 ng/ml | > 0.995 | jazindia.com |
| RP-HPLC | Dosage Form | 10.9–54.5 μg/mL | 0.9945 | ajprr.com |
| HPLC | Dosage Form | 10.0–35.0 μg/ml | 0.9999 | researchgate.net |
| LC-UV | Solution | 1-30 µg/mL | Not specified, but linear | bioline.org.br |
Table 2: Accuracy and Precision Data for this compound Quantification
| Method | Matrix | Parameter | Concentration Levels | Result | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | Beagle Dog Plasma | Intra-day Precision (% RSD) | 0.02, 0.06, 0.4, 4 ng/mL | 2.28% – 6.67% | mdpi.com |
| Inter-day Precision (% RSD) | 0.02, 0.06, 0.4, 4 ng/mL | 3.14% – 7.56% | |||
| LC-MS/MS | Beagle Dog Plasma | Accuracy | 0.02, 0.06, 0.4, 4 ng/mL | 97.56% – 106.31% | mdpi.com |
| LC-MS/MS | Human Plasma | Intra- & Inter-day Precision (% RSD) | Quality Control Samples | < 8.2% | nih.gov |
| Accuracy | Quality Control Samples | -2.4% to 3.4% (bias) | |||
| RP-HPLC | Dosage Form | Recovery (Accuracy) | Low, Medium, High | 80-110% | ajprr.com |
Table 3: Sensitivity (LOD & LOQ) of Analytical Methods for this compound
| Method | Matrix | Parameter | Value | Reference |
|---|---|---|---|---|
| LC-MS/MS | Human Plasma | LOQ | 10 pg/mL | nih.gov |
| LC-MS/MS | Beagle Dog Plasma | LLOQ | 0.02 ng/mL | mdpi.com |
| RP-HPLC | Dosage Form | LOD | 2.889 μg/mL | ajprr.com |
| LOQ | 9.6312 μg/mL | |||
| LC-UV | Solution | LOD | 0.13 µg/mL | bioline.org.br |
| LOQ | 0.40 µg/mL | |||
| RP-HPLC | Formulations | LOD | 1.0 ng/ml | ijpcbs.com |
| LOQ | 5.0 ng/ml |
Electrophysiological Techniques
Electrophysiological techniques are employed to study the effects of ketotifen on the electrical properties of cells and tissues. These methods provide insight into the functional consequences of the drug's interaction with receptors and ion channels.
One area of investigation has been the effect of ketotifen on airway smooth muscle. In an in vitro study on guinea pig airways, electrophysiological methods were used to investigate the drug's impact on noncholinergic nerve-mediated contractions. nih.gov By applying electrical stimulation to the tracheal tissue, researchers demonstrated that ketotifen produced a concentration-dependent inhibition of the noncholinergic contraction, suggesting a prejunctional modulatory effect on neurotransmitter release. nih.gov
More recently, electrophysiological tools have been applied in ophthalmology to assess the functional efficacy of ketotifen in animal models of eye disease. In a rat model for geographic atrophy, dark-adapted electroretinography (ERG) was performed to evaluate retinal function following topical administration of this compound. nih.govarvojournals.org The results showed that ketotifen treatment prevented the decline of ERG amplitude, indicating that it helps preserve retinal function. nih.govarvojournals.org This demonstrates the utility of electrophysiological techniques in linking the molecular action of ketotifen to a measurable physiological outcome.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development, offering insights into drug-receptor interactions and guiding the design of new therapeutic agents.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
H1 Receptor Binding Site: Ketotifen is a potent H1 receptor antagonist. mdpi.com Molecular docking studies have been employed to investigate the interaction between ketotifen and the histamine (B1213489) H1 receptor. These studies help to elucidate the specific binding modes and key amino acid residues involved in the interaction, providing a structural basis for its antihistaminic activity. nih.gov Further computational analyses of ketotifen and its analogues have been performed to evaluate their binding with various receptors, including the Dopamine D3 receptor and Histamine dehydrogenase enzyme. nih.gov
DNA Interaction: The interaction of this compound with calf thymus DNA has been investigated using molecular modeling. These studies have shown that ketotifen can bind to the groove of the DNA molecule, suggesting a potential for interaction with genetic material. nih.gov
Human Serum Albumin (HSA) Interaction: The binding of drugs to plasma proteins like human serum albumin (HSA) is a critical determinant of their pharmacokinetic profile. Molecular docking and multi-spectroscopic studies have been conducted to understand the interaction between this compound and HSA. These studies revealed that ketotifen can bind to HSA with a binding constant (Kb) of 1.313 ×10^4 M-1, indicating a stable complex formation. The quenching process observed was determined to be a static quenching process. nih.gov
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. For ketotifen, SAR investigations have been conducted on its analogues to explore modifications that could enhance its therapeutic properties or reduce side effects. nih.gov These studies involve synthesizing a series of related compounds and evaluating their biological activity. For instance, the antihistaminic activity of various analogues can be compared to that of the parent ketotifen molecule to identify key structural features required for potent H1 receptor antagonism. nih.gov
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For antihistamines like ketotifen, QSAR models can be developed to predict the activity of new, unsynthesized compounds. nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. By correlating these descriptors with biological activity, a predictive model can be built. This approach is instrumental in rational drug design, allowing for the virtual screening of large libraries of compounds to identify potential new drug candidates with improved efficacy. dovepress.com
Advanced Cellular and Molecular Biology Techniques
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive technique used to measure the expression levels of specific genes. This has been applied to understand the broader cellular effects of this compound beyond its primary antihistaminic and mast cell stabilizing roles.
α-Smooth Muscle Actin (ACTA2): In studies on human dermal fibroblasts, ketotifen has been shown to directly modify the fibrotic response. Treatment of TGFβ1-activated fibroblasts with ketotifen resulted in a significant decrease in the gene expression of ACTA2, which encodes for α-smooth muscle actin, a key marker of myofibroblast differentiation. nih.gov This suggests a direct anti-fibrotic activity of ketotifen.
Integrins (ITGB1): In a study on patients with allergic conjunctivitis, treatment with this compound eye drops led to a significant decrease in the number of epithelial cells expressing CD29, which is also known as Integrin beta-1 (ITGB1). This indicates that ketotifen can modulate the expression of cell adhesion molecules involved in the inflammatory response.
Osteopontin (B1167477) (OPN): While direct studies on ketotifen's effect on OPN gene expression are limited, research on other antihistamines has shown they can suppress the production of chemokines from cells stimulated by osteopontin. Osteopontin is a glycoprotein (B1211001) involved in inflammatory processes, and its functions can be attenuated by H1 receptor antagonists.
Fibronectin (FN): In the context of fibrosis, ketotifen treatment has been found to reduce the protein levels of fibronectin in TGFβ1-activated human dermal fibroblasts. This reduction in protein suggests a likely corresponding decrease in the expression of the FN1 gene, further supporting the anti-fibrotic potential of ketotifen.
Table 2: Summary of this compound's Effect on Gene Expression
| Gene | Encoded Protein | Cell Type/Condition | Effect of Ketotifen | Reference |
|---|---|---|---|---|
| ACTA2 | α-Smooth Muscle Actin | TGFβ1-activated human dermal fibroblasts | Decreased expression | nih.gov |
| ITGB1 (CD29) | Integrin beta-1 | Conjunctival epithelial cells in allergic conjunctivitis | Decreased number of positive cells | |
| FN1 | Fibronectin | TGFβ1-activated human dermal fibroblasts | Reduced protein levels (suggesting decreased gene expression) |
Protein Level Quantification (e.g., Western Blot for αSMA, Pro-collagen 1α1, Fibronectin, YAP, TAZ, AKT)
Quantitative analysis of protein expression has been pivotal in understanding the direct anti-fibrotic effects of this compound on fibroblasts. Western blotting, a widely used technique to detect specific proteins in a sample, has been instrumental in this area.
Research has demonstrated that in human dermal fibroblasts stimulated with transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine, treatment with this compound leads to a significant reduction in the protein levels of key fibrotic markers. nih.govresearchgate.net This includes alpha-smooth muscle actin (αSMA), a hallmark of myofibroblast differentiation, and extracellular matrix (ECM) proteins such as pro-collagen 1α1 and fibronectin. nih.govresearchgate.net
Furthermore, investigations into the signaling pathways involved have revealed that this compound modulates the Hippo and PI3K/AKT signaling pathways. nih.gov Specifically, ketotifen treatment has been shown to increase the phosphorylation of Yes-associated protein (YAP) at serine residue 127, which promotes its retention in the cytoplasm and inhibits its pro-fibrotic transcriptional activity. nih.govresearchgate.net Concurrently, it decreases the protein levels of Transcriptional coactivator with PDZ-binding motif (TAZ). nih.govresearchgate.netresearchgate.net Additionally, ketotifen has been observed to reduce the phosphorylation of protein kinase B (AKT) at serine residue 473, a key step in the activation of this pro-survival and pro-fibrotic pathway. nih.govresearchgate.netresearchgate.net
These findings, summarized in the table below, indicate that this compound can directly interfere with the cellular machinery of fibrosis, independent of its effects on mast cells. nih.govwisdomlib.org
Table 1: Effect of this compound on Key Protein Levels in TGF-β1-Activated Fibroblasts
| Protein Target | Effect of this compound | Associated Pathway/Process | Reference |
|---|---|---|---|
| α-Smooth Muscle Actin (αSMA) | Reduced Protein Levels | Myofibroblast Differentiation | nih.govnih.govnih.gov |
| Pro-collagen 1α1 | Reduced Protein Levels | Extracellular Matrix Deposition | nih.govresearchgate.net |
| Fibronectin | Reduced Protein Levels | Extracellular Matrix Deposition | nih.govresearchgate.net |
| Phosphorylated Yes-associated protein (YAP) | Increased Phosphorylation | Hippo Signaling Pathway | nih.govresearchgate.netnih.gov |
| Transcriptional coactivator with PDZ-binding motif (TAZ) | Reduced Protein Levels | Hippo Signaling Pathway | nih.govresearchgate.netnih.gov |
| Phosphorylated Protein Kinase B (AKT) | Reduced Phosphorylation | PI3K/AKT Signaling Pathway | nih.govresearchgate.netnih.gov |
Histopathological Assessments (e.g., Mast Cell Degranulation, Collagen Density, Dermal Thickness)
Histopathological analysis of tissue samples provides crucial in-vivo evidence for the effects of this compound. These assessments involve microscopic examination of tissue sections to identify changes in cell morphology, tissue structure, and composition.
A primary application of this methodology in ketotifen research has been the evaluation of its mast cell stabilizing properties. researchgate.netsci-hub.senih.gov Studies have shown that ketotifen is capable of inhibiting cutaneous mast cell degranulation in vivo. sci-hub.senih.gov In various experimental models, treatment with ketotifen has been associated with a marked reduction in the number of degranulated mast cells, which is often visualized using specific staining techniques like toluidine blue. nih.govresearchgate.net For instance, in a rat model of geographic atrophy, topical this compound was found to significantly inhibit choroidal mast cell degranulation. arvojournals.orgarvojournals.org
Table 2: Summary of Histopathological Findings on this compound
| Histopathological Parameter | Effect of this compound | Experimental Model | Reference |
|---|---|---|---|
| Mast Cell Degranulation | Inhibited/Reduced | Physical Urticarias, Rat Models | researchgate.netsci-hub.senih.govnih.govarvojournals.org |
| Collagen Density | Decreased | Murine Model of Skin Fibrosis | nih.govnih.govnih.govresearchgate.net |
| Dermal Thickness | Decreased | Murine Model of Skin Fibrosis | nih.govnih.govresearchgate.net |
Fibroblast-Populated Collagen Gel Contraction Assays
The fibroblast-populated collagen gel contraction assay is a classic in vitro method used to model the contractile phase of wound healing and fibrotic processes. nih.govfrontiersin.orgresearchgate.net This assay measures the ability of fibroblasts to reorganize and contract a collagen matrix, a key function of myofibroblasts in vivo.
Recent studies have employed this assay to investigate the direct effects of this compound on fibroblast contractility. nih.govresearchgate.net In these experiments, human dermal fibroblasts are embedded within a three-dimensional collagen gel. nih.gov The contraction of the gel, which is a measure of the collective contractile forces generated by the fibroblasts, is monitored over time. researchgate.net
It has been demonstrated that this compound significantly impairs the ability of TGF-β1-activated fibroblasts to contract collagen gels. nih.govresearchgate.net In these studies, gels populated with fibroblasts treated with ketotifen showed a significantly smaller reduction in area compared to untreated, activated fibroblasts. researchgate.net This finding provides functional evidence that ketotifen can directly inhibit the pro-fibrotic activity of fibroblasts, corroborating the molecular data showing reduced expression of contractile proteins like αSMA. nih.govnih.gov
Table 3: Findings from Fibroblast-Populated Collagen Gel Contraction Assays with this compound
| Cell Type | Treatment Condition | Observed Effect of this compound | Reference |
|---|---|---|---|
| Human Dermal Fibroblasts | TGF-β1 Activation | Reduced Gel Contraction | nih.govnih.govresearchgate.net |
| Rabbit Joint Capsule Fibroblasts | Co-culture with Mast Cells | Decreased Gel Contraction | orthosearch.org.uk |
Reactive Oxygen Species (ROS) Measurement
The measurement of reactive oxygen species (ROS) is crucial for understanding the role of oxidative stress in various pathological conditions and the potential antioxidant or pro-oxidant effects of chemical compounds. nih.govthermofisher.com ROS are highly reactive molecules, including superoxide (B77818) radicals and hydrogen peroxide, that can cause cellular damage but also function as signaling molecules. nih.gov
Research into this compound has explored its effects on ROS production in different cellular contexts. In one study, ketotifen was shown to modulate ROS production by human eosinophils. nih.govkarger.com Specifically, at concentrations ranging from 10⁻¹⁰ to 10⁻⁶ mol/l, ketotifen significantly reduced the production of ROS from eosinophils that had been primed with eotaxin. nih.govkarger.com Interestingly, at a higher concentration of 10⁻⁵ mol/l, ketotifen augmented ROS production in the absence of eotaxin priming. nih.govkarger.com This suggests a concentration-dependent, bidirectional effect on eosinophil oxidative metabolism.
Other studies have highlighted the antioxidant properties of ketotifen. For example, in a rat model of glycerol-induced acute renal failure, treatment with ketotifen was found to reduce oxidative damage. wisdomlib.org This was evidenced by an increase in the levels of glutathione (B108866), a major endogenous antioxidant. wisdomlib.org Similarly, in diabetic rats, ketotifen administration led to a significant elevation in superoxide dismutase (SOD) activity and a decrease in malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net These findings indicate that ketotifen can ameliorate oxidative stress, which may contribute to its therapeutic effects in inflammatory conditions. researchgate.netnih.gov
Table 4: Effects of this compound on Reactive Oxygen Species (ROS) and Oxidative Stress Markers
| Parameter | Cell/Model System | Effect of this compound | Reference |
|---|---|---|---|
| ROS Production | Eotaxin-primed Human Eosinophils | Reduced (at 10⁻¹⁰-10⁻⁶ mol/l) | nih.govkarger.com |
| Glutathione (GSH) | Rat Model of Acute Renal Failure | Increased Levels | wisdomlib.org |
| Superoxide Dismutase (SOD) | Diabetic Rats | Elevated Activity | researchgate.net |
| Malondialdehyde (MDA) | Diabetic Rats | Decreased Levels | researchgate.net |
Differential Scanning Calorimetry (DSC) for Complex Formation Characterization
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. mdpi.comnih.gov This method is highly valuable for characterizing the physical state of a drug, such as its crystallinity or amorphous nature, and for studying its interaction with other components in a formulation, like polymers. mdpi.comnih.gov
In the context of this compound research, DSC has been employed to characterize its incorporation into drug delivery systems, such as nanoparticles. nih.gov The DSC thermogram of pure, crystalline this compound exhibits a sharp endothermic peak at its melting temperature, which is approximately 196-198°C. researchgate.netresearchgate.net
When this compound is formulated into nanoparticles, for instance with a polymer like poly(D,L-lactide-co-glycolide) (PLGA), the DSC thermogram of the resulting nanoparticles is analyzed. nih.gov The absence of the characteristic endothermic peak of this compound in the thermogram of the nanoparticle formulation indicates that the drug is no longer present in its crystalline form. nih.gov Instead, it suggests that the drug is molecularly dispersed or dissolved in an amorphous state within the polymer matrix, confirming the formation of a drug-polymer complex or solid dispersion. nih.gov This information is critical for predicting the stability and release characteristics of the drug from the delivery system.
Table 5: Thermal Properties of this compound and its Formulations by DSC
| Sample | Observed Thermal Event | Approximate Temperature (°C) | Interpretation | Reference |
|---|---|---|---|---|
| Pure this compound | Sharp Endothermic Peak (Melting) | 196-198 | Crystalline nature of the pure drug | researchgate.netresearchgate.net |
| This compound-loaded PLGA Nanoparticles | Absence of Drug's Melting Peak | N/A | Amorphous dispersion/dissolution of the drug in the polymer matrix | nih.gov |
Emerging Research Areas and Novel Therapeutic Targets for Ketotifen Fumarate
Anti-fibrotic Mechanisms and Applications
Fibrosis, the excessive formation of fibrous connective tissue, is a pathological process that can lead to organ damage and failure. Ketotifen's role in mitigating fibrosis is a rapidly developing area of study, with research pointing to both direct effects on key cellular players and indirect effects through mast cell modulation.
Direct Effects on Fibroblast Phenotype and Contractility
Recent studies have revealed that ketotifen (B1218977) can directly influence the behavior of fibroblasts, the primary cells responsible for depositing the extracellular matrix during fibrosis, independent of its well-known mast cell stabilizing effects. nih.gov
When stimulated by pro-fibrotic signals like Transforming Growth Factor-beta 1 (TGF-β1), fibroblasts differentiate into a more contractile and synthetic phenotype known as myofibroblasts. nih.gov These activated cells are characterized by the expression of alpha-smooth muscle actin (α-SMA). Research demonstrates that ketotifen can directly impair this transformation. In laboratory studies using human dermal fibroblasts, ketotifen treatment significantly reduced the gene and protein expression of α-SMA that was induced by TGF-β1. nih.govresearchgate.net
Furthermore, ketotifen influences the mechanical properties of fibroblasts, which are critical to the progression of fibrosis. In an in vitro model using a fibroblast-populated collagen lattice, ketotifen-treated fibroblasts showed a diminished ability to contract the collagen gel compared to untreated cells. nih.govresearchgate.net This reduction in contractility is associated with ketotifen's ability to decrease the expression of genes related to the cytoskeleton and contractility, such as CNN1 (calponin 1) and TAGLN (transgelin). nih.govresearchgate.net These effects are linked to perturbations in key signaling pathways, including the YAP/TAZ and PI3K/AKT pathways, which are crucial mediators of fibrotic processes. nih.gov Specifically, ketotifen treatment leads to decreased levels of the transcriptional coactivator TAZ and reduced phosphorylation of AKT, suggesting a novel anti-fibrotic mechanism of action. nih.govresearchgate.net
| Target Molecule | Effect of Ketotifen Treatment | Associated Cellular Function | Reference |
|---|---|---|---|
| α-SMA (ACTA2) | Decreased gene and protein levels | Myofibroblast differentiation marker, contractility | nih.gov, researchgate.net |
| Calponin 1 (CNN1) | Decreased gene expression | Cytoskeletal rearrangement, contractility | nih.gov, researchgate.net |
| Transgelin (TAGLN) | Decreased gene expression | Cytoskeletal rearrangement, contractility | nih.gov, researchgate.net |
| Phosphorylated AKT | Reduced phosphorylation | Cell survival, proliferation, fibrotic signaling | nih.gov, researchgate.net |
| TAZ | Decreased gene and protein levels | Transcriptional coactivator, mediates fibrotic gene expression | nih.gov, researchgate.net |
Role in Connective Tissue Fibrosis Models (e.g., Skin Fibrosis, Joint Capsule Fibrosis)
The anti-fibrotic potential of ketotifen has been substantiated in various preclinical models of connective tissue fibrosis.
Skin Fibrosis: In a murine model of bleomycin-induced skin fibrosis, a condition that mimics aspects of human scleroderma, oral administration of ketotifen led to significant reductions in both collagen density and dermal thickness. nih.govresearchgate.net Another model, using the red Duroc pig which is known to heal skin wounds with excessive scarring, showed that ketotifen treatment significantly reduced myofibroblast and mast cell numbers, as well as collagen deposition in the scar tissue. nih.gov An important observation from this study was that ketotifen appeared to normalize abnormal healing pathways without negatively impacting normal wound healing processes. nih.gov
Joint Capsule Fibrosis: Post-traumatic joint contracture, or arthrofibrosis, is a debilitating condition characterized by the fibrotic thickening of the joint capsule. In a rabbit model of post-traumatic knee contracture, systemic ketotifen administration was effective in reducing the severity of the contracture. nih.govnih.gov This biomechanical improvement was accompanied by a significant decrease in the number of myofibroblasts and mast cells within the joint capsule tissue. nih.govnih.gov At the molecular level, ketotifen treatment reduced the expression of key fibrotic markers including α-SMA, TGF-β1, and Collagen Type I. nih.govresearchgate.net These findings strongly suggest that an inflammatory pathway involving mast cell activation contributes to joint capsule fibrosis and that ketotifen can effectively disrupt this process. nih.govnih.gov
| Fibrosis Model | Animal | Key Findings | Reference |
|---|---|---|---|
| Bleomycin-Induced Skin Fibrosis | Mouse | Significantly decreased collagen density and dermal thickness. | researchgate.net, nih.gov |
| Dorsal Skin Wounding | Red Duroc Pig | Reduced myofibroblast and mast cell hyperplasia; decreased collagen deposition in scar tissue. | nih.gov |
| Post-Traumatic Joint Contracture | Rabbit | Reduced contracture severity by 50%; reduced joint capsule myofibroblast numbers by up to 65%; decreased α-SMA, TGF-β1, and Collagen I expression. | nih.gov, nih.gov, researchgate.net |
Reprogramming Cancer-Associated Fibroblasts (CAFs)
While direct studies on ketotifen's effect on cancer-associated fibroblasts (CAFs) are limited, its known anti-fibrotic mechanisms suggest a potential role in this area. CAFs are a critical component of the tumor microenvironment (TME), promoting cancer progression through various activities, including remodeling the extracellular matrix and secreting growth factors. nih.gov
A key signaling molecule responsible for the transformation of normal fibroblasts into CAFs is TGF-β. nih.gov Cancer cells secrete TGF-β, which activates fibroblasts to adopt a pro-malignant phenotype. nih.gov Given that ketotifen has been shown to inhibit TGF-β1-induced fibroblast activation and downregulate key fibrotic genes, it is plausible that it could interfere with the generation and function of CAFs. nih.govnih.govresearchgate.net By inhibiting the TGF-β pathway, ketotifen could potentially "reprogram" or normalize the CAF phenotype, reducing their tumor-promoting capabilities. This represents a novel and compelling hypothesis for future cancer research, positioning ketotifen as a candidate for stroma-directed cancer therapy.
Anti-nociceptive and Anti-inflammatory Pain Mechanisms
Ketotifen is also being investigated for its ability to modulate pain, particularly pain with an inflammatory component. Its mechanism of action appears to be closely tied to its influence on mast cells.
Mast Cell-Dependent Pain Modulation
Mast cells are not only involved in allergic reactions but also play a role in pain and neuroinflammation. nih.gov When activated, they release a host of mediators—including histamine (B1213489), tryptase, and various cytokines—that can directly act on nociceptors (pain-sensing nerves) or stimulate the production of other pain-producing substances. nih.gov This can create a positive feedback loop that perpetuates inflammation and maintains a state of chronic pain. nih.goviasp-pain.org
Ketotifen, as a mast cell stabilizer, inhibits the degranulation of mast cells, thereby preventing the release of these pro-nociceptive and pro-inflammatory mediators. wikipedia.orgnih.gov Research has shown that the analgesic effects of ketotifen in inflammatory pain models are dependent on this mast cell-stabilizing activity. nih.govresearchgate.net In studies comparing wild-type mice with mast cell-deficient mice, the pain-relieving effects of ketotifen were observed in the wild-type group but were absent in the mast cell-deficient group, confirming the crucial role of mast cells in this process. nih.govresearchgate.net
Role in Inflammatory and Postoperative Pain Models
The analgesic effects of ketotifen have been demonstrated in various animal models of pain.
Inflammatory Pain: In models of acute and chronic inflammatory pain, such as the formalin test and the complete Freund's adjuvant (CFA) model in mice, ketotifen has been shown to produce dose-dependent analgesic effects. nih.govresearchgate.net It effectively reverses mechanical allodynia (pain from a stimulus that does not normally provoke pain) associated with inflammation. nih.govresearchgate.net Studies in rats using the carrageenan-induced paw edema model also confirmed that ketotifen possesses significant anti-inflammatory and anti-nociceptive properties, reducing both paw swelling and pain responses. nih.govresearchgate.net The mechanism is thought to involve the prevention of upregulation of inflammatory mediators like interleukin-6, tumor necrosis factor-alpha, and nerve growth factor. researchgate.net
Postoperative Pain: Research has also pointed to a potential role for ketotifen in managing postoperative pain and related complications. nih.gov A clinical trial was designed to investigate the use of ketotifen in treating post-operative ileus, a condition of impaired gut motility after abdominal surgery, which is linked to inflammatory responses. isrctn.com Preclinical studies have indicated that pretreatment with ketotifen can reverse allodynia in postoperative pain models, suggesting its utility in this clinical setting. nih.govresearchgate.net
Potential in Gouty Inflammation through Mast Cell Stabilization
Gout is a painful inflammatory arthritis characterized by recurrent attacks, often triggered by the deposition of monosodium urate (MSU) crystals in the joints. Emerging research has identified mast cells as key players in the inflammatory cascade of gout. Upon encountering MSU crystals, mast cells can become activated, releasing a variety of pro-inflammatory mediators.
Ketotifen, a potent mast cell stabilizer, has demonstrated therapeutic potential in mitigating gouty inflammation in preclinical models. nih.govnih.gov In studies involving rats with MSU crystal-induced acute inflammation, administration of ketotifen significantly inhibited the activation of mast cells. nih.gov This stabilization prevents the degranulation of mast cells and the subsequent release of inflammatory substances like histamine. nih.govarvojournals.org
Research findings indicate that ketotifen dose-dependently reduces leukocyte infiltration into the inflamed area. nih.gov Furthermore, it has been shown to significantly decrease the production of key pro-inflammatory mediators, including nitric oxide, interleukin-1β (IL-1β), and interleukin-6 (IL-6), in animal models of gout. nih.gov By inhibiting mast cell activation and the downstream inflammatory signaling, ketotifen may offer a novel approach to managing the acute inflammatory attacks associated with gout. nih.gov
Table 1: Effect of Ketotifen on Inflammatory Markers in MSU-Induced Gouty Inflammation in Rats
| Marker | Effect of Ketotifen Treatment | Reference |
|---|---|---|
| Mast Cell Activation | Significantly inhibited | nih.gov |
| Histamine Concentration | Significantly inhibited | nih.gov |
| Leukocyte Infiltration | Dose-dependently inhibited | nih.gov |
| Nitric Oxide Production | Significantly decreased | nih.gov |
| Interleukin-1β (IL-1β) | Significantly decreased | nih.gov |
Renal Pathophysiology Investigations
Inhibition of Calcium Oxalate (B1200264) Stone Formation Mechanisms
Ketotifen fumarate (B1241708) is being investigated for its potential to inhibit the formation of calcium oxalate (CaOx) kidney stones, the most common type of renal calculi. researchgate.netnih.gov The formation of these stones is a complex process involving crystal nucleation, growth, aggregation, and retention within the renal tubules. Mast cell activation and subsequent inflammation are thought to contribute to this process.
Studies in rat models have shown that ketotifen can effectively inhibit the formation of CaOx crystals and reduce the associated tissue inflammation. researchgate.netnih.gov The proposed mechanism involves the reduction of mast cell infiltration and activation within the renal tissue. researchgate.netnih.gov This, in turn, leads to the downregulation of osteopontin (B1167477) (OPN), CD44, and fibronectin (FN) expression in the renal tubules and interstitium. researchgate.netnih.gov These proteins are known to be involved in crystal adhesion and retention.
Furthermore, research suggests that ketotifen may influence the synthesis of integrins, which act as receptors for OPN, and modulate the levels of reactive oxygen species (ROS), thereby mitigating oxidative stress associated with stone formation. researchgate.net
Table 2: Investigated Mechanisms of Ketotifen Fumarate in Inhibiting Calcium Oxalate Stone Formation
| Mechanism | Finding | Reference |
|---|---|---|
| Crystal Formation | Effectively inhibits CaOx crystal formation. | researchgate.netnih.gov |
| Mast Cell Infiltration | Reduces infiltration and activation in renal tissue. | researchgate.netnih.gov |
| Protein Expression | Down-regulates OPN, CD44, and FN expression. | researchgate.netnih.gov |
| Integrin Synthesis | Affects the synthesis of various integrins. | researchgate.net |
Mitigation of Chemotherapy-Induced Nephrotoxicity (e.g., Cisplatin)
Cisplatin (B142131) is a highly effective chemotherapeutic agent, but its clinical use is often limited by its significant nephrotoxicity. nih.gov Research has focused on protective strategies to counteract this adverse effect. This compound has emerged as a promising agent in mitigating cisplatin-induced kidney injury. nih.gov
In animal studies, ketotifen administration has been shown to attenuate the elevation of serum markers of kidney damage, such as blood urea (B33335) nitrogen (BUN) and creatinine, following cisplatin treatment. nih.gov It also reduces the levels of kidney injury molecule-1 (KIM-1), a biomarker for renal tubular injury. nih.gov Histopathological examinations have confirmed that ketotifen helps to reduce kidney tissue damage. nih.gov
The protective effects of ketotifen in this context are multifaceted. It has been observed to reverse the decrease in the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG) and the activity of antioxidant enzymes like catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione peroxidase (GPx). nih.gov Concurrently, it reduces lipid peroxidation. nih.gov Ketotifen also ameliorates the cisplatin-induced increase in renal levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), IL-1β, and IL-18. nih.gov Mechanistically, it appears to suppress the activation of the NF-κB transcription factor and the NLRP3 inflammasome, key pathways in inflammation and apoptosis. nih.gov
Table 3: Protective Effects of Ketotifen Against Cisplatin-Induced Nephrotoxicity in Mice
| Parameter | Effect of Ketotifen Treatment | Reference |
|---|---|---|
| Serum BUN and Creatinine | Attenuated elevation | nih.gov |
| Renal KIM-1 Levels | Attenuated elevation | nih.gov |
| Kidney Tissue Damage | Significant reduction | nih.gov |
| Antioxidant Enzymes (CAT, SOD, GPx) | Reversed decrease in activity | nih.gov |
| Lipid Peroxidation | Reversed increase | nih.gov |
| Renal TNF-α, IL-1β, IL-18 | Ameliorated elevation | nih.gov |
Acute Lung Injury Pathogenesis Research
Attenuation of Lipopolysaccharide (LPS)-Induced Lung Damage
Acute lung injury (ALI) is a severe condition characterized by widespread inflammation in the lungs. ekb.eg Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce ALI in experimental models. ekb.egnih.gov Ketotifen has shown protective effects in this setting.
Pretreatment with ketotifen in rat models of LPS-induced ALI has resulted in a significant improvement in the histopathological appearance of the lungs, with a decrease in inflammatory cell infiltration and a return towards normal alveolar structure. ekb.eg The mechanism is believed to involve the stabilization of mast cells, thereby inhibiting the release of histamine and other inflammatory mediators. ekb.eg Some evidence also suggests that ketotifen may down-regulate the activation of the Toll-like receptor 4/nuclear factor-kappa B (TLR4/NF-κB) signaling pathway, which would suppress the production of inflammatory cytokines. ekb.eg
Studies have demonstrated that ketotifen can reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in the lung tissue of LPS-challenged animals, indicating an attenuation of oxidative stress. ekb.eg
Table 4: Effects of Ketotifen on LPS-Induced Acute Lung Injury in Rats
| Feature | Effect of Ketotifen Pretreatment | Reference |
|---|---|---|
| Histopathology | Significant improvement, reduced inflammation | ekb.eg |
| Inflammatory Cell Infiltration | Decreased | ekb.eg |
| Malondialdehyde (MDA) Levels | Significant reduction | ekb.eg |
Antioxidant Mechanisms in Lung Protection
The protective effects of ketotifen in the lungs are, at least in part, attributable to its antioxidant properties. ekb.eg Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathogenic factor in various lung injuries. copdfoundation.org
Neuroinflammatory Contributions in Disease Models
This compound's capacity to modulate mast cell activity is central to its emerging role in mitigating neuroinflammation. Mast cells, strategically located near nerve endings and blood vessels in the central nervous system (CNS), are key players in initiating and perpetuating inflammatory cascades. nih.gov When activated, they release a plethora of inflammatory mediators that can directly or indirectly lead to neuroinflammatory states.
Research in animal models of neuroinflammatory diseases has demonstrated the potential of this compound to ameliorate disease severity. In a study utilizing the experimental autoimmune encephalomyelitis (EAE) model, which mimics aspects of multiple sclerosis, early intervention with this compound significantly reduced disease prevalence and severity. nih.gov This protective effect was associated with reduced T-cell infiltration into the central nervous system and decreased activation of the NLRP3 inflammasome, a key component of the innate immune response. nih.govnih.gov Furthermore, ketotifen treatment helped to restore the integrity of the blood-CNS barrier, a critical factor in preventing the influx of inflammatory cells into the brain and spinal cord. nih.govnih.gov
Another area of investigation involves inflammatory pain conditions. Studies have shown that this compound can reverse mechanical allodynia (pain from a stimulus that does not normally provoke pain) in models of acute and chronic inflammatory pain in a mast cell-dependent manner. nih.gov This suggests that by stabilizing mast cells, ketotifen can interrupt the positive feedback loop that sustains chronic inflammation and pain. nih.gov
A crucial aspect of neuroinflammation is the intricate communication between sensory neuropeptides and mast cells. Neuropeptides such as Substance P (SP) and calcitonin gene-related peptide (CGRP) are released from sensory nerve endings and can potently activate mast cells, leading to the release of histamine and other inflammatory mediators. nih.govnih.gov This interaction creates a self-amplifying cycle of neurogenic inflammation.
Research has shown that this compound can effectively disrupt this cycle. In a study investigating capsaicin-induced hyperalgesia, pretreatment with ketotifen prevented the upregulation of proinflammatory cytokines and nerve growth factor (NGF). nih.gov This effect was comparable to that of antagonists for SP and histamine receptors, highlighting the critical role of mast cell stabilization in blocking the inflammatory cascade initiated by neuropeptide release. nih.gov The ability of ketotifen to modulate this pathway is significant, as it suggests a therapeutic potential for conditions characterized by neurogenic inflammation, such as certain types of chronic pain and visceral hypersensitivity. nih.gov
The table below summarizes key findings from a study investigating the effects of various antagonists, including ketotifen, on capsaicin-induced inflammation.
| Treatment | Effect on Hyperalgesia | Effect on Cytokine & NGF Upregulation |
| Substance P Antagonist | Prevented | Prevented |
| CGRP Antagonist | Prevented | Attenuated NGF level only |
| H1 Antagonist | Prevented | Attenuated NGF level only |
| H2 Antagonist | Prevented | Prevented |
| Ketotifen | Prevented | Prevented |
Repurposing and Exploration of Broader Immunomodulatory Effects and Cellular Reprogramming
The immunomodulatory properties of this compound extend beyond its well-documented effects on mast cells and histamine receptors. Emerging research is uncovering a wider range of actions on various immune cells, suggesting its potential for repurposing in a broader spectrum of diseases.
Studies have demonstrated that ketotifen can inhibit the activation and function of eosinophils, another key inflammatory cell in allergic responses. researchgate.net It has been shown to significantly inhibit the chemotaxis of eosinophils towards various chemoattractants and decrease their production of reactive oxygen species. researchgate.net This suggests a role in limiting the pathological contribution of eosinophils in inflammatory conditions.
Furthermore, research in the EAE model indicated that while ketotifen did not alter the percentage of mast cells in the CNS, it did decrease the local expression of enzymes typically produced by these cells. nih.govnih.gov Interestingly, the study also observed an accumulation of T-cells in the draining lymph nodes of ketotifen-treated animals, suggesting an alteration in lymphocyte trafficking. nih.gov In a clinical context, a study on chronic obstructive pulmonary disease with airway hyperresponsiveness found that combining ketotifen with another medication influenced the balance of T-helper 17 (Th17) and regulatory T (Treg) cells. researchgate.net
The concept of "cellular reprogramming," which involves altering a cell's identity and function, is a novel area of investigation. While direct evidence of ketotifen inducing classical cellular reprogramming in immune cells is currently limited, its ability to modulate cellular behavior and gene expression hints at a potential to shift immune cells towards a less inflammatory phenotype. The term "reprogramming" in this context may refer to the functional re-education of immune cells rather than a change in their fundamental lineage. For instance, the observed changes in T-cell responses and cytokine profiles in various studies suggest a modulation of their functional programming. nih.govresearchgate.net However, more research is needed to fully elucidate the molecular mechanisms behind these broader immunomodulatory effects and to explore the true potential of ketotifen in cellular reprogramming for therapeutic purposes.
The table below provides a summary of the broader immunomodulatory effects of this compound based on recent research findings.
| Immune Cell/Process | Observed Effect of this compound | Reference Study Finding |
| Eosinophils | Inhibition of chemotaxis and reactive oxygen species production. researchgate.net | Ketotifen significantly inhibited eosinophil migration and oxidative burst. researchgate.net |
| T-Cells | Reduced infiltration in the CNS (EAE model); altered trafficking. nih.govnih.gov | Ketotifen treatment led to decreased T-cell presence in the CNS and accumulation in lymph nodes in an EAE model. nih.gov |
| Th17/Treg Balance | Influenced the ratio of these T-cell subsets in a clinical study. researchgate.net | Combination therapy including ketotifen affected the Th17/Treg balance in patients with COPD. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
